N-(Boc-PEG1)-N-bis(PEG2-propargyl)
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O7/c1-6-12-27-18-20-30-16-10-25(11-17-31-21-19-28-13-7-2)9-15-29-14-8-24-22(26)32-23(3,4)5/h1-2H,8-21H2,3-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYPZQWMHNWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to N-(Boc-PEG1)-N-bis(PEG2-propargyl): A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This molecule features a central amino group protected by a tert-butyloxycarbonyl (Boc) group, and two terminal propargyl groups, each connected via a short polyethylene (B3416737) glycol (PEG) spacer. The presence of two propargyl groups allows for dual "click" chemistry reactions, while the Boc-protected amine provides a latent site for conjugation following deprotection. This guide provides a comprehensive overview of its chemical properties, reactivity, and protocols for its application.
Core Chemical Properties
The fundamental properties of N-(Boc-PEG1)-N-bis(PEG2-propargyl) are summarized in the table below, based on information from various chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₀N₂O₇ | [1][2][3] |
| Molecular Weight | 456.6 g/mol | [1][2][3][4] |
| CAS Number | 2100306-63-4 | [1][2][3] |
| Appearance | White to off-white solid or oil | General supplier data |
| Purity | >95% (typically >98%) | [2][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage Conditions | -20°C, protect from light | [1] |
Reactivity and Applications
The utility of N-(Boc-PEG1)-N-bis(PEG2-propargyl) stems from its distinct reactive handles: the two terminal alkynes (propargyl groups) and the Boc-protected primary amine.
Click Chemistry via Propargyl Groups
The terminal alkyne functionalities are key to its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction forms a stable triazole linkage with azide-containing molecules. The presence of two propargyl groups allows for the conjugation of two separate azide-functionalized molecules or the potential for creating branched or dimeric structures.[8]
Amine Functionalization following Boc Deprotection
The Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal a primary amine.[1][9] This newly exposed amine can then be functionalized through various amine-reactive chemistries, such as reaction with carboxylic acids (to form amides), activated NHS esters, or aldehydes/ketones (to form imines, which can be further reduced to stable secondary amines).[10]
This dual reactivity makes N-(Boc-PEG1)-N-bis(PEG2-propargyl) a valuable linker in the synthesis of PROTACs, where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[6][7][11] The PEG spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][9]
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-containing molecule to the propargyl groups of the linker.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS) or solvent system (e.g., DMSO/water)
Procedure:
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) and the azide-functionalized molecule in the chosen buffer or solvent.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper-stabilizing ligand (e.g., THPTA).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. Allow to stand for a few minutes to form the copper-ligand complex.
-
Add the copper-ligand complex to the reaction mixture containing the linker and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.[12]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., HPLC, column chromatography).
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl) (or its CuAAC product)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).[13]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a salt (e.g., TFA salt) if the neutralization step is omitted.
Visualizing Workflows and Relationships
PROTAC Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of a PROTAC using N-(Boc-PEG1)-N-bis(PEG2-propargyl).
References
- 1. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, 2100306-47-4 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axispharm.com [axispharm.com]
- 13. Amine Protection / Deprotection [ar.bzchemicals.com]
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)" molecular weight
An In-depth Technical Guide to N-(Boc-PEG1)-N-bis(PEG2-propargyl) for Researchers and Drug Development Professionals
Introduction
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the molecular and chemical properties of N-(Boc-PEG1)-N-bis(PEG2-propargyl), its role in PROTAC synthesis, and general experimental protocols for its application.
Core Molecular Data
The fundamental properties of N-(Boc-PEG1)-N-bis(PEG2-propargyl) are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 456.6 g/mol | [1][2] |
| Molecular Formula | C23H40N2O7 | [1][2] |
| CAS Number | 2100306-63-4 | [1][2] |
| Purity | >95-98% | [1][2] |
| Appearance | Solid or liquid | |
| Storage Conditions | -20°C, protect from light | [3] |
Role in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4][5]
N-(Boc-PEG1)-N-bis(PEG2-propargyl) serves as a versatile linker, offering several advantages in PROTAC design:
-
Hydrophilicity : The PEG component enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures.[6][7] This improved solubility can facilitate handling and administration.
-
Flexibility : The PEG chain provides rotational freedom, allowing the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[]
-
Bifunctionality : This linker possesses two key functional groups for sequential conjugation. The Boc-protected amine allows for standard amide bond formation, while the two propargyl groups enable highly efficient and specific "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[3][9][10]
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC is a catalytic process involving the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While a specific synthesis protocol for N-(Boc-PEG1)-N-bis(PEG2-propargyl) is not publicly available, the following are generalized experimental protocols for its use in the synthesis of a PROTAC. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Linker
This protocol describes the coupling of a ligand (either for the POI or the E3 ligase) containing a carboxylic acid to the Boc-protected amine of the linker.
Reagents and Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl) (1.0 eq)
-
Carboxylic acid-functionalized ligand (1.1 eq)
-
HATU (1.2 eq) or other peptide coupling reagent
-
DIPEA (3.0 eq) or other non-nucleophilic base
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.
Protocol 2: Boc Deprotection
This step removes the Boc protecting group to reveal the primary amine for further functionalization if needed, or if the amide-coupled ligand is the second part of the PROTAC.
Reagents and Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next step without further purification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to couple the propargyl-functionalized intermediate with an azide-functionalized ligand.
Reagents and Materials:
-
Propargyl-functionalized intermediate (1.0 eq)
-
Azide-functionalized ligand (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Solvent mixture (e.g., DMSO/water, t-BuOH/water)
Procedure:
-
Dissolve the propargyl-functionalized intermediate and the azide-functionalized ligand in the chosen solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a bifunctional linker like N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Caption: A typical workflow for PROTAC synthesis.
Conclusion
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a valuable chemical tool for researchers and drug development professionals working in the field of targeted protein degradation. Its well-defined structure and bifunctional nature allow for the modular and efficient synthesis of PROTACs. The PEG component of the linker can impart favorable physicochemical properties to the final PROTAC molecule, potentially leading to improved efficacy and developability. The provided protocols and workflows serve as a guide for the rational design and synthesis of novel protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
Technical Guide: N-(Boc-PEG1)-N-bis(PEG2-propargyl)
CAS Number: 2100306-63-4
This technical guide provides an in-depth overview of N-(Boc-PEG1)-N-bis(PEG2-propargyl), a heterobifunctional linker critical in the fields of drug discovery and bioconjugation. Designed for researchers, scientists, and drug development professionals, this document details the molecule's properties, synthesis, and applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Molecule Specifications
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker featuring a Boc-protected amine and two terminal propargyl groups. This unique structure allows for sequential and site-specific conjugation to different molecules.
| Property | Value | Reference |
| CAS Number | 2100306-63-4 | [1][2] |
| Molecular Formula | C23H40N2O7 | [1][2] |
| Molecular Weight | 456.6 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [3] |
Synthesis and Characterization
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Applications in Drug Discovery and Development
The unique trifunctional nature of N-(Boc-PEG1)-N-bis(PEG2-propargyl) makes it a valuable tool in the development of complex therapeutic molecules.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The N-(Boc-PEG1)-N-bis(PEG2-propargyl) linker offers several advantages in PROTAC design:
-
Modularity: The Boc-protected amine and the two propargyl groups allow for a modular and convergent synthesis of PROTACs.
-
Flexibility and Solubility: The PEG component enhances the solubility and provides flexibility to the PROTAC molecule, which can be crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[4]
-
Dual Warhead Capability: The two propargyl groups can potentially be used to attach two different or identical warheads, enabling the development of bivalent or combination PROTACs.
PROTAC Assembly Workflow:
Caption: General workflow for PROTAC synthesis using the linker.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the payload at the target site.
The propargyl groups on N-(Boc-PEG1)-N-bis(PEG2-propargyl) can be utilized for "click chemistry" reactions with azide-modified antibodies or payloads.[5] This bioorthogonal ligation strategy offers high efficiency and specificity. The PEG component can improve the pharmacokinetic properties of the ADC.[6][7]
Experimental Protocols
The following are generalized protocols for the key reactions involving N-(Boc-PEG1)-N-bis(PEG2-propargyl). Researchers should optimize these protocols for their specific molecules and applications.
Boc Deprotection
This protocol removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal a primary amine.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between a propargyl group on the linker and an azide-functionalized molecule.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Azide-containing molecule (e.g., target protein ligand, antibody)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) and the azide-containing molecule in the chosen solvent.
-
In a separate vial, prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by chromatography or precipitation.
Signaling Pathways and Logical Relationships
The primary role of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is to facilitate the creation of larger, functional molecules. In the context of a PROTAC, it enables the hijacking of the ubiquitin-proteasome pathway for targeted protein degradation.
PROTAC-Mediated Protein Degradation Pathway:
Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC molecule.
Conclusion
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its unique trifunctional nature, combining a protected amine with two reactive propargyl groups on a flexible PEG backbone, provides a powerful platform for the modular synthesis of complex molecules like PROTACs and ADCs. The ability to precisely control the assembly of these therapeutics is essential for optimizing their efficacy and pharmacokinetic properties. As the fields of targeted protein degradation and bioconjugation continue to evolve, the demand for sophisticated and well-defined linkers such as this will undoubtedly grow.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
Stability and Storage of N-(Boc-PEG1)-N-bis(PEG2-propargyl): An In-depth Technical Guide
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterobifunctional linker, N-(Boc-PEG1)-N-bis(PEG2-propargyl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes information regarding the chemical stability of the molecule's constituent parts—the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) linkers, and the terminal propargyl groups—to infer the overall stability and handling requirements of the compound.
Introduction to N-(Boc-PEG1)-N-bis(PEG2-propargyl)
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a branched polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation and the development of advanced drug delivery systems.[1] Its unique architecture, featuring a Boc-protected amine and two terminal propargyl groups, allows for the precise and efficient linkage of molecules through click chemistry.[2][3] The PEG spacers enhance the solubility and biocompatibility of the resulting conjugates.[4][5][6] Understanding the stability of this linker is paramount for ensuring the integrity and successful application of the final bioconjugate.
Chemical Stability Profile
The overall stability of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is determined by the individual stabilities of its three key components: the Boc-protecting group, the PEG linkers, and the propargyl groups. While specific stability data for the complete molecule is limited, a component-wise analysis provides a strong indication of its stability profile. One supplier suggests that the product is stable at room temperature.[7]
Boc Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide synthesis.[8] Its stability is well-characterized and is a critical factor in the handling of N-(Boc-PEG1)-N-bis(PEG2-propargyl). The Boc group is known to be labile under acidic conditions but stable to a wide range of other reagents.[8][9]
Table 1: Stability Profile of the N-Boc Group
| Condition / Reagent Class | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile | Cleavage occurs to deprotect the amine.[10][11] |
| Strong Bases (e.g., NaOH, LiOH) | Stable | The Boc group is resistant to cleavage by strong bases.[9] |
| Nucleophiles (e.g., Amines, Hydrazine) | Stable | Generally stable towards nucleophilic attack.[9] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Orthogonal to protecting groups like Cbz that are cleaved under these conditions.[8] |
PEG Linker Stability
Polyethylene glycol (PEG) linkers are known to confer numerous advantages to bioconjugates, including enhanced solubility, stability, and bioavailability.[4][5][12] The ether linkages within the PEG chain are generally stable. However, their stability can be influenced by oxidative conditions, temperature, and pH.[6]
Table 2: General Stability Considerations for PEG Linkers
| Condition | Stability | Notes |
| Oxidative Stress | Susceptible | Thioether linkages, if present, are particularly prone to oxidation.[6] The ether backbone of PEG can also undergo oxidation. |
| Temperature | Sensitive | Stability can be compromised at elevated temperatures.[6] |
| pH | Sensitive | Cleavage can occur at certain pH values, though this is more relevant for specifically designed cleavable linkers.[6] |
Propargyl Group Stability
The propargyl group, containing a terminal alkyne, is the reactive handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] Propargyl alcohol is noted for its thermal and chemical stability.[13] However, studies on propargylamine-containing drugs have shown the potential for degradation under certain formulation conditions, suggesting that the stability of the propargyl moiety can be context-dependent.[14]
Recommended Storage Conditions
Based on the stability profiles of its components, the following storage conditions are recommended for N-(Boc-PEG1)-N-bis(PEG2-propargyl) to ensure its long-term integrity:
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | While some suppliers indicate stability at room temperature[7], lower temperatures will minimize potential degradation over time, especially considering the reactivity of the propargyl groups. |
| Light | Store in a dark, light-resistant container. | To prevent any potential light-induced degradation of the molecule. |
| Moisture | Store in a dry, well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | The propargyl groups can be sensitive to moisture, and the Boc group's lability can be affected by the presence of acidic impurities that may form in the presence of water. |
| pH | Avoid acidic conditions. | The Boc group is readily cleaved by acids.[8][9][10][11] |
Experimental Protocols
The following are generalized protocols for assessing the stability of N-(Boc-PEG1)-N-bis(PEG2-propargyl). These should be adapted based on the specific application and analytical capabilities.
Protocol: Accelerated Stability Study
This protocol is designed to assess the stability of the linker under stressed conditions to predict its long-term stability.
-
Sample Preparation: Prepare solutions of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in relevant solvents (e.g., water, buffers at various pH values, organic solvents).
-
Stress Conditions: Aliquot the solutions and expose them to a range of elevated temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), retrieve samples from each condition.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) to quantify the parent compound and identify any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.
Protocol: pH Stability Profile
This protocol evaluates the stability of the linker across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).
-
Sample Incubation: Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in each buffer and incubate at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points, take aliquots and immediately neutralize or dilute them to stop further degradation.
-
Quantification: Analyze the samples by HPLC or a similar analytical technique to determine the percentage of the remaining linker.
-
Profile Generation: Plot the percentage of remaining linker against pH to generate a pH-stability profile.
Logical Workflow Visualization
The primary application of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is in bioconjugation. The following diagram illustrates a typical workflow for its use.
Caption: A logical workflow for the use of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in a three-step bioconjugation process.
Conclusion
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a versatile linker for advanced bioconjugation applications. Its stability is largely dictated by the acid-lability of the Boc group and the general stability of the PEG and propargyl moieties. For optimal performance and longevity, it is crucial to store the compound at low temperatures, protected from light and moisture, and to avoid acidic conditions until the deprotection step is intended. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific needs. By understanding and controlling these parameters, scientists can effectively utilize this powerful tool in the development of novel therapeutics and diagnostics.
References
- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. N-(Boc-PEG1)-N-bis(PEG2-propargyl) | branched alkyne PEG Linker | CAS# 2100306-63-4 | 美国InvivoChem [invivochem.cn]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. purepeg.com [purepeg.com]
- 13. rawsource.com [rawsource.com]
- 14. research.uniupo.it [research.uniupo.it]
The Strategic Application of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[1][2][3] This technical guide focuses on the core attributes and strategic application of a specific, branched polyethylene (B3416737) glycol (PEG)-based linker, N-(Boc-PEG1)-N-bis(PEG2-propargyl) , in the design and development of novel PROTACs.
This linker possesses a unique branched structure with a Boc-protected amine and two terminal alkyne groups. This architecture provides a versatile platform for the synthesis of multi-functional PROTACs through "click chemistry," enabling the attachment of multiple ligands or functional groups.[4] The inclusion of PEG chains enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC.[1][2]
Core Concepts and Mechanism of Action
The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The branched nature of the N-(Boc-PEG1)-N-bis(PEG2-propargyl) linker allows for the creation of heterobifunctional or even trifunctional degraders, potentially enabling the simultaneous targeting of multiple proteins or the incorporation of an imaging or affinity tag.
Quantitative Data on PROTAC Performance
While no specific quantitative data for PROTACs synthesized with N-(Boc-PEG1)-N-bis(PEG2-propargyl) is currently available in the public domain, the following tables present illustrative data from published studies on PROTACs with PEG-based linkers targeting common cancer-related proteins. This data serves to exemplify the key parameters used to evaluate PROTAC efficacy.
Table 1: Illustrative In Vitro Degradation Efficacy of a PEGylated EGFR PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 | 1.944 nM | HCC827 | [5] |
| Dmax | 85.1% | HCC827 | [5] |
| IC50 (Viability) | 180 nM | HCC827 | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Illustrative In Vitro Degradation Efficacy of a PEGylated BCR-ABL PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 | <25 nM | K562 | [6] |
| Dmax | >85% | K562 | [6] |
| IC50 (Viability) | ~50 nM | K562 | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 3: Illustrative In Vivo Pharmacokinetic Parameters of a PEGylated PROTAC
| Parameter | Value | Species | Administration | Reference |
| Cmax | 150 ng/mL | Rat | 10 mg/kg, s.c. | [7] |
| Tmax | 2 h | Rat | 10 mg/kg, s.c. | [7] |
| AUC0-t | 850 ng*h/mL | Rat | 10 mg/kg, s.c. | [7] |
| t1/2 | 4.5 h | Rat | 10 mg/kg, s.c. | [7] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC0-t: Area under the curve from time 0 to the last measurement. t1/2: Half-life.
Experimental Protocols
Synthesis of a PROTAC using N-(Boc-PEG1)-N-bis(PEG2-propargyl)
The synthesis of a PROTAC utilizing this branched linker would typically involve a multi-step process, leveraging the orthogonal reactivity of the Boc-protected amine and the terminal alkynes.
Step 1: Deprotection of the Boc Group
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure to yield the free amine.
Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand (e.g., E3 Ligase Ligand)
-
Dissolve the deprotected linker and the carboxylic acid-functionalized E3 ligase ligand in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Functionalized Ligands (e.g., POI Ligands)
-
Dissolve the product from Step 2 and the azide-functionalized POI ligand(s) in a solvent system such as a mixture of t-butanol and water.
-
Add a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate (B8700270) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
After the reaction is complete, perform an aqueous workup and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
In Vitro Evaluation of PROTAC Efficacy
Western Blotting for Determination of DC50 and Dmax [8][9]
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line overexpressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against the POI overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[10][11]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation [12][13]
-
Reagents: Recombinant tagged POI (e.g., His-tagged), recombinant tagged E3 ligase (e.g., GST-tagged), and fluorescently labeled anti-tag antibodies (e.g., anti-His-Europium cryptate and anti-GST-d2).
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for ternary complex formation.
-
Detection: Add the HTRF detection reagents (labeled antibodies) and incubate for another period (e.g., 1 hour).
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed, with the peak of the curve representing the optimal concentration for ternary complex formation.
In Vivo Evaluation of PROTAC Efficacy and Pharmacokinetics
Xenograft Tumor Model for Efficacy Studies [14][15][16]
-
Cell Implantation: Subcutaneously implant cancer cells expressing the POI into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
PROTAC Administration: Administer the PROTAC via a suitable route (e.g., intraperitoneal, oral gavage, or intravenous) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for weight and perform pharmacodynamic studies (e.g., Western blot or immunohistochemistry) to confirm POI degradation.
LC-MS/MS for Pharmacokinetic Analysis [17][18][19][20]
-
Dosing and Sampling: Administer a single dose of the PROTAC to rodents (e.g., rats or mice). Collect blood samples at various time points post-dosing.
-
Sample Preparation: Process the blood samples to obtain plasma. Extract the PROTAC from the plasma using protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry method to quantify the concentration of the PROTAC.
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway Modulation
PROTACs exert their therapeutic effects by degrading key proteins in disease-driving signaling pathways. The following diagrams illustrate the impact of PROTAC-mediated degradation on two well-established cancer signaling pathways.
EGFR Signaling Pathway Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival. PROTACs targeting EGFR can effectively degrade the receptor, thereby inhibiting these oncogenic signals.[5][21][22]
BCR-ABL Signaling Pathway The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream pathways, including the JAK/STAT and MAPK pathways. PROTACs designed to degrade BCR-ABL can abrogate these signals and induce apoptosis in CML cells.[6][23][24][25][26]
Conclusion
The N-(Boc-PEG1)-N-bis(PEG2-propargyl) linker offers a sophisticated and versatile chemical tool for the construction of advanced PROTAC molecules. Its branched structure and dual alkyne functionalities open up possibilities for creating multi-specific or multi-functional degraders, while the PEG component can confer favorable physicochemical properties. Although specific biological data for PROTACs incorporating this exact linker are yet to be published, the experimental protocols and evaluation strategies outlined in this guide provide a robust framework for its application in the design and development of novel protein degraders. The continued exploration of such innovative linker chemistries will undoubtedly push the boundaries of targeted protein degradation and expand the therapeutic potential of PROTACs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 4. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labonline.com.au [labonline.com.au]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 26. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in Advancing Click Chemistry Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioconjugation and drug development, the precision and efficiency of molecular assembly are paramount. "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" has emerged as a critical heterobifunctional linker, adeptly bridging the worlds of molecular biology and synthetic chemistry. Its unique architecture, featuring a Boc-protected amine and dual propargyl-functionalized polyethylene (B3416737) glycol (PEG) chains, offers a versatile platform for the construction of complex biomolecules. This guide provides a comprehensive technical overview of its core functionalities, applications, and the experimental protocols essential for its effective implementation in click chemistry, with a particular focus on the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Core Properties and Structure
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a PEG-based linker designed for maximum utility in bioconjugation.[1][2] Its structure is centered around a nitrogen atom, from which three distinct chains emanate. Two of these are identical PEG2 chains terminated with propargyl groups, which contain reactive alkyne functionalities.[2][3] The third chain is a PEG1 moiety with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[4] This orthogonal design is the key to its utility, allowing for sequential and controlled conjugation reactions. The PEG components enhance the solubility and biocompatibility of the resulting conjugates, a crucial factor in drug development.[5][6]
Table 1: Physicochemical Properties of N-(Boc-PEG1)-N-bis(PEG2-propargyl)
| Property | Value | Reference |
| CAS Number | 2100306-63-4 | [2] |
| Molecular Formula | C₂₃H₄₀N₂O₇ | - |
| Molecular Weight | 456.57 g/mol | [2] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF, DCM | - |
| Purity | Typically >95% | - |
Role in Click Chemistry and PROTAC Synthesis
The primary role of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is to serve as a central scaffold in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] The two terminal propargyl groups can react with molecules containing azide (B81097) functionalities to form stable triazole linkages.[6] This reaction is highly efficient and biocompatible, allowing for the conjugation of diverse molecular entities, from small molecule inhibitors to large biologics.[5]
A prominent application of this linker is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] The linker's dual propargyl groups can be "clicked" to azide-modified ligands for the target protein and the E3 ligase, respectively. The Boc-protected amine can then be deprotected to attach a third functional moiety, such as a targeting ligand or a solubilizing group.
Experimental Protocols
Boc Deprotection of the Amine Terminus
The removal of the Boc protecting group is a critical step to unmask the primary amine for further conjugation. This is typically achieved under acidic conditions.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in anhydrous DCM (e.g., 10 mL per 100 mg of compound) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product.
Table 2: Representative Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
| 20% TFA | DCM | 0 to RT | 1 - 2 | >95 |
| 50% TFA | DCM | 0 to RT | 0.5 - 1 | >95 |
| 4M HCl | Dioxane | RT | 1 - 4 | >90 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between the propargyl groups of the linker and azide-containing molecules.
Materials:
-
Deprotected or Boc-protected N-(PEG1)-N-bis(PEG2-propargyl) linker
-
Azide-containing molecule(s) (1.1 equivalents per alkyne group)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
-
Nitrogen or Argon source
Procedure:
-
In a reaction vessel, dissolve the N-(PEG1)-N-bis(PEG2-propargyl) linker and the azide-containing molecule(s) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
In another vial, prepare a solution of CuSO₄ in degassed water.
-
To the reaction mixture, add the CuSO₄ solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Table 3: Representative Quantitative Data for CuAAC Reactions with PEG Linkers
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| Propargyl-PEG | Benzyl Azide | CuSO₄/NaAsc | H₂O/t-BuOH | 4 | 90-98 |
| Propargyl-PEG-Drug | Azido-PEG-Biomolecule | CuSO₄/NaAsc/TBTA | aq. Buffer/DMSO | 12 | 75-90 |
| Bifunctional Alkyne-PEG | Monofunctional Azide | CuBr/PMDETA | DMF | 24 | 80-95 |
Note: TBTA (tris(benzyltriazolylmethyl)amine) and PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) are ligands that can accelerate the CuAAC reaction and protect the biomolecules from oxidative damage.
Logical Relationships in PROTAC-Mediated Protein Degradation
The successful application of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in PROTAC synthesis contributes to a cascade of intracellular events leading to targeted protein degradation. The following diagram illustrates the logical progression of this process.
Conclusion and Future Perspectives
N-(Boc-PEG1)-N-bis(PEG2-propargyl) stands out as a sophisticated and highly adaptable tool in the field of click chemistry. Its well-defined structure provides researchers with precise control over the assembly of complex molecular architectures, which is particularly valuable in the development of next-generation therapeutics like PROTACs. The experimental protocols detailed in this guide offer a robust starting point for harnessing the potential of this versatile linker. As the demand for targeted therapies and precisely engineered biomolecules continues to grow, the strategic application of such advanced chemical linkers will undoubtedly play an even more crucial role in advancing drug discovery and development. Future research may focus on further optimizing the linker's length and composition to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting conjugates for enhanced therapeutic efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
An In-depth Technical Guide to N-(Boc-PEG1)-N-bis(PEG2-propargyl) for Bioconjugation
For researchers, scientists, and professionals in the field of drug development, the ability to create precise and stable linkages between different molecular entities is paramount. Bioconjugation techniques are central to this endeavor, enabling the construction of complex therapeutic and diagnostic agents. Among the diverse array of chemical tools available, "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" has emerged as a versatile and powerful heterobifunctional linker. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use in bioconjugation.
Core Properties and Specifications
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)" is a polyethylene (B3416737) glycol (PEG)-based linker featuring two terminal propargyl groups and a tert-butyloxycarbonyl (Boc)-protected amine. The propargyl groups are reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the protected amine offers a latent functional group for subsequent modifications under acidic conditions.[1][2] The PEG spacers enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[3]
| Property | Value | Reference |
| Molecular Formula | C23H40N2O7 | [4][5] |
| Molecular Weight | 456.6 g/mol | [4][5] |
| CAS Number | 2100306-63-4 | [4][5] |
| Purity | Typically >95-98% | [1][5] |
| Appearance | White solid or oil | - |
| Storage Conditions | -20°C | [1][6] |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
Mechanism of Action and Bioconjugation Strategy
The primary utility of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" lies in its ability to participate in click chemistry reactions. The two propargyl groups can react with molecules containing azide (B81097) functionalities to form stable triazole linkages.[8] This reaction is highly efficient and orthogonal to most biological functional groups, making it ideal for bioconjugation in complex environments.[9][10] The Boc-protected amine remains unreactive during the click reaction and can be subsequently deprotected to reveal a primary amine, which can then be used for further conjugation, for example, through amide bond formation.[11]
Figure 1: Logical workflow for the two-step bioconjugation strategy using N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Experimental Protocols
While specific reaction conditions should be optimized for each unique application, the following protocols provide a general framework for the use of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)".
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the linker to two different azide-containing molecules.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Azide-containing molecule 1
-
Azide-containing molecule 2
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of water and t-butanol)
-
Phosphate-buffered saline (PBS) for biological molecules
Procedure:
-
Dissolve "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" and the azide-containing molecules in the chosen solvent. The molar ratio will depend on the desired product (e.g., for a 1:1:1 conjugation, use equimolar amounts).
-
Prepare a fresh solution of sodium ascorbate in water or PBS.
-
Prepare a premix of CuSO₄ and the copper-chelating ligand (THPTA for aqueous solutions, TBTA for organic solvents) in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture containing the linker and azide molecules.
-
Initiate the reaction by adding the CuSO₄/ligand premix to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Once the reaction is complete, the product can be purified using standard techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the catalyst and unreacted starting materials.
Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected conjugate in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under reduced pressure.
-
Re-dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product.
Figure 2: A generalized experimental workflow for the synthesis and deprotection of bioconjugates using the linker.
Applications in Drug Development
The unique structure of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" makes it particularly suitable for the development of complex therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker can be used to attach two molecules, such as a cytotoxic payload and an imaging agent, or two different drug molecules, to an antibody that has been engineered to contain azide groups. This allows for the creation of multi-functional ADCs with potentially enhanced therapeutic efficacy or diagnostic capabilities.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[2][12] "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" can serve as a versatile scaffold for PROTAC synthesis, connecting a ligand for the target protein and a ligand for the E3 ligase.[2] The PEG component can enhance solubility and cell permeability, which are critical parameters for PROTAC efficacy.
Hypothetical Signaling Pathway Intervention
The bioconjugates created using this linker can be designed to interact with specific cellular signaling pathways. For instance, an ADC could be constructed to target a receptor tyrosine kinase (RTK) that is overexpressed on cancer cells. Upon binding and internalization, the ADC would release its cytotoxic payload, which could then inhibit a critical downstream signaling node, such as a component of the PI3K/Akt/mTOR pathway, leading to apoptosis of the cancer cell.
Figure 3: Hypothetical signaling pathway intervention by an ADC constructed with the linker.
Conclusion
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)" is a highly valuable tool for researchers engaged in bioconjugation and drug development. Its dual propargyl functionality for click chemistry, coupled with a protected amine for subsequent modification, provides a robust platform for the synthesis of complex, multifunctional biomolecules. The integrated PEG spacers further enhance its utility by improving the physicochemical properties of the final conjugates. From sophisticated ADCs to targeted protein degraders, this linker offers a reliable and efficient means to construct the next generation of therapeutic and diagnostic agents.
References
- 1. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. N-(PEG1-OH)-N-Boc-PEG2-propargyl, 2100306-85-0 | BroadPharm [broadpharm.com]
- 7. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 8. Alkyne | BroadPharm [broadpharm.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
The Strategic Imperative of PEG Linkers in Targeted Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become an indispensable component in the design of modern targeted therapeutics, fundamentally enhancing their efficacy, safety, and pharmacokinetic profiles. By serving as a flexible, hydrophilic bridge, PEG linkers address critical challenges in drug delivery, enabling the development of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the multifaceted roles of PEG linkers in targeted therapy. It provides a comprehensive overview of their impact on drug properties, detailed experimental protocols for their implementation, quantitative data from key studies, and visual representations of the underlying biological pathways and experimental workflows.
Core Principles of PEG Linkers in Targeted Therapeutics
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] When used as linkers in targeted therapies, PEGs impart several crucial advantages that significantly improve a drug's therapeutic index.[2]
-
Enhanced Solubility and Reduced Aggregation: A primary challenge in ADC development is the hydrophobicity of cytotoxic payloads, which can lead to aggregation, rapid clearance, and limit the achievable drug-to-antibody ratio (DAR).[3][4] Hydrophilic PEG linkers create a hydration shell around the payload, improving the solubility and stability of the entire conjugate.[5] This allows for the successful development of ADCs with higher DARs (e.g., DAR 8), which are often more potent.[3]
-
Improved Pharmacokinetics (PK): PEGylation dramatically increases the hydrodynamic radius of a therapeutic molecule.[2] This steric hindrance reduces renal clearance and protects the molecule from proteolytic degradation, significantly extending its circulation half-life.[6][7] This prolonged exposure often leads to greater accumulation at the tumor site and enhanced therapeutic effect.[6][8]
-
Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the therapeutic molecule (e.g., a protein or antibody), reducing the likelihood of it being recognized and neutralized by the immune system.[5][9]
-
Optimized Spacing and Flexibility: In complex systems like PROTACs, the linker is not just a passive spacer but a critical determinant of efficacy.[10] The length and flexibility of the PEG linker are crucial for enabling the optimal orientation and formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[10][11]
These properties make PEG linkers a versatile and powerful tool for fine-tuning the performance of targeted drugs.[1]
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[12] The linker connecting these two components is critical to the ADC's success, and PEG linkers have become widely adopted.[13][14]
Impact on Drug-to-Antibody Ratio (DAR) and Pharmacokinetics
PEG linkers enable the conjugation of more hydrophobic drug molecules per antibody without causing aggregation.[5] Clinical data show that while ADCs with very high DARs (>6) can clear quickly due to hydrophobicity, PEG linkers help mask this lipophilicity, allowing for highly-loaded ADCs (DAR 8) with improved pharmacokinetic profiles.[3][5]
A study optimizing a PEGylated glucuronide-MMAE linker demonstrated a clear relationship between PEG length and ADC clearance.[3][15] As the number of ethylene glycol units increased, the clearance rate of the ADC decreased, plateauing at a length of PEG8. Conjugates with PEG8 or longer linkers had significantly improved plasma exposure and tolerability compared to those with shorter or no PEG chains.[3][15]
| Linker Type | PEG Units | ADC Clearance (mL/day/kg) in Rats[15] |
| Non-PEGylated | 0 | ~14.0 |
| PEG4 | 4 | ~7.0 |
| PEG8 | 8 | ~4.5 |
| PEG12 | 12 | ~4.0 |
| PEG24 | 24 | ~4.0 |
| Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics. Data shows clearance rates for DAR 8 ADCs in Sprague-Dawley rats. Clearance rates decrease significantly with increasing PEG length up to PEG8, after which the effect plateaus. |
ADC Mechanism of Action: Payload Delivery and Downstream Signaling
Once an ADC binds to its target antigen on a cancer cell, it is internalized, and the payload is released to exert its cytotoxic effect.[12] PEG linkers can be incorporated into both cleavable and non-cleavable linker systems to ensure stability in circulation and efficient payload release within the tumor cell.[12]
A prominent example of a PEGylated ADC is Trodelvy (sacituzumab govitecan), which uses a PEGylated, pH-sensitive linker to deliver its payload, SN-38.[12] SN-38 is a potent inhibitor of Topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication.[10][12] By stabilizing the Topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks.[16] When a replication fork collides with this trapped complex, it results in a lethal double-strand break (DSB), triggering cell cycle arrest and apoptosis.[10][17] The resulting DNA damage activates the ATR-Chk1 signaling cascade and can also induce apoptosis through p53-dependent pathways, which may be governed by the inhibition of Akt signaling.[12][18]
Figure 1. Signaling pathway for the ADC payload SN-38.
Applications in PROTACs
PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[19] The linker is arguably the most critical component of a PROTAC, as its length, flexibility, and composition dictate the formation of a stable and productive ternary complex.[10]
The Role of PEG Linkers in PROTAC Design
PEG chains are the most common motifs incorporated into PROTAC linkers.[11] Their inclusion offers several key benefits:
-
Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. PEG linkers significantly enhance their solubility and compatibility with physiological environments.[10]
-
Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG allows the PROTAC to adopt folded conformations that can shield its polar surface area, facilitating membrane traversal.[10]
-
Tunability: The length of the PEG linker can be systematically and easily varied, which is crucial for optimizing the distance and orientation between the POI and E3 ligase to achieve efficient degradation.[11][20] Studies have shown that both excessively short and long linkers can be detrimental, highlighting the need for empirical optimization for each target system.[20][21]
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of PROTACs is catalytic. A single PROTAC molecule can mediate the degradation of multiple target protein molecules.[22] The process involves the PROTAC molecule bringing the target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target.[19][23] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[22]
Figure 2. PROTAC-mediated protein degradation pathway.
Experimental Protocols
The successful development of PEGylated targeted therapies relies on robust and well-defined experimental procedures for synthesis, purification, and characterization.
Protocol for Amine-Reactive PEGylation of an Antibody using an NHS Ester
This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS)-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody.[24][25]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-Reactive PEG (e.g., mPEG-NHS, MW 5 kDa)
-
Anhydrous, water-miscible solvent (e.g., DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0)
-
Purification system (e.g., dialysis cassettes or SEC column)
Procedure:
-
Preparation: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[24][25] Prepare a 5-10 mg/mL solution of the antibody in PBS.
-
PEG-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving the required amount in anhydrous DMSO or DMF. Do not store this solution as the NHS ester readily hydrolyzes.[24][26]
-
Calculation: Calculate the volume of the 10 mM PEG-NHS solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the antibody.
-
Conjugation: Add the calculated volume of the PEG-NHS solution to the antibody solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[25]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[24]
-
Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography (SEC) column.[24][]
-
Characterization: Analyze the purified PEGylated antibody to determine the degree of PEGylation and purity using techniques like SEC, IEX, and mass spectrometry.[][28]
Protocol for Thiol-Reactive PEGylation for ADC Synthesis
This protocol involves the reduction of interchain disulfide bonds in an antibody to generate free thiols, followed by conjugation with a maleimide-activated PEG-drug linker.[1]
Materials:
-
Antibody (e.g., Trastuzumab) in PBS
-
Reducing Agent (e.g., Dithiothreitol, DTT)
-
Maleimide-PEG-Payload (e.g., Mal-PEG8-MMAE) dissolved in DMSO/acetonitrile
-
Buffer: PBS with 1-2 mM EDTA, pH 7.4-7.5
-
Purification system (e.g., SEC column like Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (e.g., 10 mg/mL), add a calculated amount of DTT (molar excess will determine the number of reduced disulfides and thus the final DAR).[1]
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[1]
-
Immediately remove excess DTT by buffer exchange using a desalting column (e.g., G-25) equilibrated with PBS/EDTA buffer.[1]
-
-
Conjugation:
-
Adjust the concentration of the reduced antibody to ~2.5 mg/mL with cold PBS/EDTA buffer.
-
Prepare the Maleimide-PEG-Payload solution in a mixture of organic solvent (e.g., acetonitrile/DMSO) and PBS. The final reaction mixture should contain ~20% organic solvent.
-
Add the Maleimide-PEG-Payload solution (e.g., 9.5-fold molar excess over antibody) rapidly to the cold, reduced antibody solution with mixing.[1]
-
Incubate the reaction on ice for 1 hour.[1]
-
-
Quenching: Add an excess of N-acetyl cysteine to quench any unreacted maleimide (B117702) groups.
-
Purification & Characterization: Purify the resulting ADC using SEC or IEX to remove unreacted components.[][28] Characterize the final product for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.[13]
Figure 3. Experimental workflow for PEGylated ADC synthesis.
Conclusion and Future Perspectives
PEG linkers are critical enabling technologies in the field of targeted therapy.[10][13] They provide an unparalleled ability to modulate the physicochemical and pharmacokinetic properties of complex bioconjugates, leading to more stable, soluble, and effective drugs.[2][9] In ADCs, PEG linkers allow for higher drug loading and improved in vivo performance, while in PROTACs, they are essential for optimizing the delicate geometry required for efficient protein degradation.[3][11]
The future of linker technology will likely involve the development of novel PEG architectures, such as branched or multi-arm PEGs, to allow for even higher drug loading or the construction of multi-specific conjugates.[14] Furthermore, the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[10] As our understanding of the complex interplay between the linker, targeting moiety, and payload continues to grow, PEG linkers will remain a cornerstone of innovation, driving the development of the next generation of safer and more potent targeted therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 7. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. broadpharm.com [broadpharm.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 28. biopharminternational.com [biopharminternational.com]
The Strategic Application of Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of bioconjugation and drug delivery. When combined with polyethylene (B3416737) glycol (PEG) linkers, it offers a powerful tool for the controlled, stepwise assembly of complex biomolecules. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and practical applications of Boc-protected PEG linkers.
Core Concepts: The Synergy of Boc and PEG
Boc-protected PEG linkers are bifunctional molecules that integrate the advantages of both the Boc group and the PEG spacer.
-
The Boc Protecting Group: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[] Its key feature is its lability under acidic conditions, which allows for its clean and efficient removal to unmask the amine functionality for subsequent reactions.[2] This acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation.[3]
-
The PEG Linker: Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[] Its incorporation as a linker or spacer in bioconjugates can enhance the solubility and stability of hydrophobic drugs, improve pharmacokinetic profiles by increasing circulation half-life, and reduce aggregation.[4]
The combination of these two moieties in a single linker molecule allows for a "stop-and-go" approach to synthesis. One end of the PEG linker can be conjugated to a molecule of interest, while the Boc-protected amine on the other end remains inert. Following this initial conjugation and any subsequent purification steps, the Boc group can be selectively removed to reveal a reactive amine, ready for the next synthetic transformation. This orthogonal strategy is fundamental to the construction of precisely defined bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5]
Experimental Protocols and Methodologies
Boc Protection of Amine-Terminated PEG Linkers
The introduction of a Boc group onto a primary or secondary amine of a PEG linker is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
General Experimental Protocol for Boc Protection:
-
Dissolution: Dissolve the amine-terminated PEG linker in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a mixture of water and THF.[]
-
Base Addition: Add a base to the solution. Common bases include N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP).[7]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the product is purified. For larger PEG molecules, precipitation in a non-polar solvent like diethyl ether can be effective.[8] Further purification can be achieved by column chromatography.
Boc Deprotection of PEG Linkers
The removal of the Boc group is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
General Experimental Protocol for Boc Deprotection:
-
Dissolution: Dissolve the Boc-protected PEG linker in a suitable organic solvent, typically dichloromethane (DCM).
-
Acid Addition: Add the acid to the solution. A common condition is 20-50% TFA in DCM. The reaction is often cooled to 0°C before the addition of the acid.
-
Reaction: Stir the reaction mixture at 0°C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: The progress of the deprotection can be monitored by the disappearance of the starting material using TLC or LC-MS. ¹H NMR can also be used to observe the disappearance of the characteristic tert-butyl proton signal around 1.4 ppm.
-
Work-up:
-
Evaporation: For volatile acids like TFA, the solvent and excess acid can be removed under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Neutralization: The resulting amine salt can be neutralized by washing with a basic aqueous solution, such as saturated sodium bicarbonate, during an aqueous work-up.
-
Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
-
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize representative quantitative data from the literature.
Table 1: Quantitative Yields for Boc Protection of Amines
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | - | PEG-400 | 10 min | 95 | |
| Benzylamine | - | PEG-400 | 5 min | 98 | |
| Pyrrolidine | - | PEG-400 | 10 min | 94 | |
| Various amines | La(NO₃)₃·6H₂O | Solvent-free | Short | Excellent | |
| Substituted pyrazole | DIPEA/DMAP | Dichloromethane | 2 hours | 85 | [7] |
| Ethylenediamine | HCl (1 eq) | Methanol/Water | 1 hour | 87 | |
| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | Methanol | 1 hour | 66 |
Table 2: Common Conditions and Outcomes for Boc Deprotection
| Acidic Reagent | Solvent | Temperature | Typical Reaction Time | Outcome/Notes | Reference |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to RT | 1-2 hours | Standard, efficient deprotection. | |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1-2 hours | Alternative strong acid condition. | |
| 5 eq. TFA | Dichloromethane (DCM) | 60°C (Microwave) | 30 minutes | Rapid deprotection. | |
| Heteropolyacid (10% w/w) | Dichloromethane (DCM) | Room Temperature | 15-30 minutes | High yield, catalyst is reusable. |
Application in Drug Delivery: ADC Payload Release
A significant application of Boc-protected PEG linkers is in the construction of antibody-drug conjugates (ADCs) with acid-labile linkers. The Boc group itself is not typically the acid-labile trigger in the final ADC; rather, it is used during the synthesis of the linker-payload construct. The principle of acid-cleavage, however, is central to the mechanism of action of many ADCs.
The general mechanism for payload release from an ADC with an acid-sensitive linker is as follows:
-
Binding and Internalization: The ADC circulates in the bloodstream (pH ~7.4), where the linker is stable. Upon reaching the target tumor cell, the antibody portion of the ADC binds to a specific antigen on the cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.
-
Trafficking to Lysosome: The endosome containing the ADC traffics through the cell and fuses with a lysosome.
-
Acid-Mediated Cleavage: The interior of the lysosome is acidic (pH 4.5-5.0). This acidic environment catalyzes the cleavage of the acid-labile linker, releasing the cytotoxic payload.
-
Payload Action: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Conclusion
Boc-protected PEG linkers are indispensable tools in modern bioconjugation and drug development. The orthogonality of the Boc group, coupled with the beneficial properties of the PEG spacer, provides a robust platform for the precise and controlled synthesis of complex biomolecules. A thorough understanding of the reaction mechanisms and experimental protocols for the protection and deprotection of these linkers is essential for their successful application in the development of next-generation therapeutics.
References
The Propargyl Group: A Lynchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently link biomolecules with other functional moieties is paramount. The propargyl group, a small, terminal alkyne functional group, has emerged as a cornerstone of bioconjugation due to its unique reactivity and stability. Its central role in "click chemistry" reactions has revolutionized the way scientists approach the construction of complex biomolecular architectures, from fluorescently labeled proteins for imaging to precisely engineered antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the function of propargyl groups in bioconjugation, with a focus on the underlying chemical principles, quantitative comparisons of popular reaction methodologies, detailed experimental protocols, and key applications in research and drug development.
Core Concepts: The Power of the Alkyne
The utility of the propargyl group in bioconjugation is almost entirely derived from the reactivity of its terminal alkyne (a carbon-carbon triple bond). This functional group is bioorthogonal, meaning it is exceptionally rare in biological systems and thus does not participate in side reactions with native cellular components. This inertness ensures that conjugation reactions are highly specific to the intended molecular partners. The primary reactions leveraging the propargyl group are 1,3-dipolar cycloadditions with azide-functionalized molecules, which fall into two main categories: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that joins a terminal alkyne (like a propargyl group) with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[1] The use of a copper catalyst dramatically accelerates the reaction rate, allowing for rapid and high-yielding conjugations even at low reactant concentrations.[1] To prevent cellular toxicity and protect biomolecules from oxidative damage by reactive oxygen species generated by the copper catalyst, stabilizing ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often employed.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst, particularly in live-cell and in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition was developed.[4] SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne.[4] The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition with an azide to proceed spontaneously, forming a stable triazole linkage.[5] While generally slower than CuAAC, the reaction rate of SPAAC can be tuned by modifying the structure of the cyclooctyne.[6] Common cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and dibenzoannulated cyclooctyne (DIBO).[5]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics against the requirement for absolute biocompatibility. The following tables summarize the key quantitative parameters for these reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| CuAAC | Terminal Alkyne (e.g., Propargyl) | ~1 - 100 | Very fast kinetics; requires copper catalyst and reducing agent; potential for cytotoxicity.[7][8] |
| SPAAC | DBCO | ~0.6 - 1.0 | Fast for a copper-free reaction; widely used for live-cell imaging.[5] |
| SPAAC | DIBO | ~0.3 - 0.7 | Robust reactivity.[5] |
| SPAAC | BCN | ~0.06 - 0.1 | Slower kinetics but smaller and less hydrophobic than DBCO/DIBO.[5] |
Note: Reaction rates are typically measured against benzyl (B1604629) azide and can vary based on solvent, temperature, and specific molecular structures.
Experimental Workflows and Signaling Pathways
The logical flow of a bioconjugation experiment using a propargyl group can be visualized as a series of distinct steps, from the introduction of the functional group to the final purification of the conjugate.
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Step-by-Step PROTAC Synthesis Using "N-(Boc-PEG1)-N-bis(PEG2-propargyl)"
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEGylated Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker is a critical component that dictates the efficacy of a PROTAC. Its length, rigidity, and composition influence the formation and stability of the ternary complex. Polyethylene glycol (PEG) linkers are widely used in PROTAC design to enhance solubility, improve cell permeability, and provide conformational flexibility to enable optimal orientation of the warhead and anchor. The "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" linker is a versatile, bifunctional PEG linker that allows for a modular and efficient synthesis of PROTACs through "click chemistry".
Overview of the Synthetic Strategy
The synthesis of a PROTAC using the "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" linker follows a modular and convergent approach. This strategy allows for the independent synthesis and subsequent assembly of the key components, providing flexibility in PROTAC design. The two propargyl (alkyne) groups on the linker serve as handles for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and bio-orthogonal ligation method.[2] The Boc-protected amine allows for the introduction of a third component or further modification after deprotection.
This application note provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC using this bifunctional linker. The general workflow is as follows:
-
Preparation of Azide-Functionalized Ligands: The warhead and E3 ligase ligand are functionalized with azide (B81097) groups.
-
First Click Reaction: The azide-functionalized warhead is coupled to one of the propargyl groups of the linker via CuAAC.
-
Boc Deprotection: The Boc protecting group on the linker is removed to expose the amine.
-
Amide Coupling (Optional): The newly exposed amine can be coupled with a molecule of interest (e.g., a fluorescent dye, a solubilizing group).
-
Second Click Reaction: The azide-functionalized E3 ligase ligand is coupled to the remaining propargyl group of the linker via CuAAC to yield the final PROTAC.
-
Purification and Characterization: The final PROTAC is purified and its identity and purity are confirmed.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| N-(Boc-PEG1)-N-bis(PEG2-propargyl) | Commercial Supplier | ≥95% |
| Azide-Functionalized Warhead | Synthesized in-house | ≥95% |
| Azide-Functionalized E3 Ligase Ligand | Synthesized in-house | ≥95% |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | ≥98% |
| Sodium ascorbate (B8700270) | Sigma-Aldrich | ≥98% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99% |
| HATU | Chem-Impex | ≥98% |
| Solvents for chromatography | Fisher Scientific | HPLC grade |
Protocol 1: First Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of the azide-functionalized warhead to the bifunctional linker.
-
In a clean, dry flask, dissolve the azide-functionalized warhead (1.0 eq) and N-(Boc-PEG1)-N-bis(PEG2-propargyl) (1.1 eq) in a 1:1 mixture of tert-butanol (B103910) and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the warhead and linker, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine (3 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the mono-clicked intermediate.
| Parameter | Value |
| Reactants | Azide-Warhead, N-(Boc-PEG1)-N-bis(PEG2-propargyl) |
| Stoichiometry | 1.0 eq : 1.1 eq |
| Catalyst | CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq) |
| Solvent | t-BuOH/H₂O (1:1) |
| Reaction Time | 12-24 h |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the mono-clicked intermediate.
-
Dissolve the purified mono-clicked intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine is typically used in the next step without further purification.
| Parameter | Value |
| Reactant | Boc-protected mono-clicked intermediate |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1.5-3.5 h |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (crude) |
Protocol 3: Second Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of the azide-functionalized E3 ligase ligand to the deprotected intermediate to form the final PROTAC.
-
In a clean, dry flask, dissolve the deprotected intermediate from Protocol 2 (1.0 eq) and the azide-functionalized E3 ligase ligand (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the intermediate and E3 ligase ligand, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
| Parameter | Value |
| Reactants | Deprotected intermediate, Azide-E3 Ligase Ligand |
| Stoichiometry | 1.0 eq : 1.2 eq |
| Catalyst | CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq) |
| Solvent | t-BuOH/H₂O (1:1) |
| Reaction Time | 12-24 h |
| Temperature | Room Temperature |
| Typical Yield | 60-85% |
Purification and Characterization
Purification
The final PROTAC is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA or formic acid.
Characterization
The identity and purity of the final PROTAC should be confirmed by the following methods:
-
LC-MS: To confirm the molecular weight and assess the purity of the compound.
-
¹H and ¹³C NMR: To confirm the chemical structure of the final PROTAC.
| Analysis | Expected Outcome |
| LC-MS | A single major peak with the correct mass-to-charge ratio (m/z) for the expected PROTAC. Purity >95%. |
| ¹H NMR | Peaks corresponding to all protons of the warhead, linker, and E3 ligase ligand with correct integrations. |
| ¹³C NMR | Peaks corresponding to all carbons of the warhead, linker, and E3 ligase ligand. |
Visualizations
Caption: PROTAC Synthesis Workflow.
Caption: PROTAC Mechanism of Action.
References
Application Notes and Protocols for N-(Boc-PEG1)-N-bis(PEG2-propargyl) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)," a branched polyethylene (B3416737) glycol (PEG) linker, in click chemistry reactions. This bifunctional reagent is particularly valuable in the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)" features two terminal propargyl groups available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and a tert-butyloxycarbonyl (Boc) protected amine. This orthogonal protecting group strategy allows for a two-step functionalization, providing precise control over the construction of intricate molecular architectures. The PEG spacers enhance solubility and can improve the pharmacokinetic properties of the final conjugate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of the propargyl groups on this linker is the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule. Due to the presence of two propargyl groups, this linker can be used to conjugate two azide-containing molecules or to create branched structures.
General Reaction Scheme
Caption: General scheme of the CuAAC reaction with N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Experimental Protocols
The following protocols are generalized for the use of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" in a typical CuAAC reaction. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a standard procedure for the conjugation of an azide-containing molecule to the "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" linker.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Phosphate-buffered saline (PBS) for biological reactions
Procedure:
-
Reactant Preparation:
-
Dissolve "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" (1 equivalent) in the chosen solvent.
-
Dissolve the azide-functionalized molecule (2-2.2 equivalents) in the same solvent.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Assembly:
-
In a reaction vessel, combine the solution of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" and the azide-functionalized molecule.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
If using, add the THPTA ligand to a final concentration of 0.5-5 mM (typically a 5-fold excess to copper).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-10 mM.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or HPLC). Reaction times can range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
The product can be purified by standard chromatographic techniques such as silica (B1680970) gel column chromatography or reverse-phase HPLC.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or anisole (B1667542) (as a scavenger, optional)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
-
Deprotection:
-
Add a solution of TFA in DCM (e.g., 20-50% v/v). If the substrate is sensitive to cationic species, add a scavenger like TES or anisole (1-5% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Work-up:
-
Monitor the deprotection by LC-MS or TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., diisopropylethylamine) for further reactions.
-
Quantitative Data Summary
The following table provides a summary of typical reactant concentrations and ratios for a CuAAC reaction. These values should be optimized for each specific application.
| Component | Typical Concentration / Ratio | Notes |
| Alkyne Linker | 1 equivalent | N-(Boc-PEG1)-N-bis(PEG2-propargyl) |
| Azide Molecule | 2.0 - 2.2 equivalents | A slight excess is used to ensure complete reaction of both propargyl groups. |
| Copper(II) Sulfate | 0.05 - 0.2 equivalents (5-20 mol%) | Higher concentrations can lead to faster reactions but may require more rigorous removal. |
| Sodium Ascorbate | 0.25 - 1.0 equivalent (25-100 mol%) | Typically used in excess relative to copper to maintain the Cu(I) state. |
| Ligand (e.g., THPTA) | 0.25 - 1.0 equivalent (25-100 mol%) | A 1:1 to 5:1 ligand to copper ratio is common to protect biomolecules and accelerate the reaction. |
| Solvent Concentration | 0.01 - 0.1 M | Reaction concentration can influence reaction rates. |
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" where two different azide-functionalized ligands are attached sequentially. This would require a mono-functionalized intermediate to be isolated. A more common approach would be to react the linker with two equivalents of the same azide-functionalized ligand.
Caption: Workflow for PROTAC synthesis using the bifunctional linker.
Application Note and Protocol: Boc Deprotection of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group from "N-(Boc-PEG1)-N-bis(PEG2-propargyl)," a heterotrifunctional PEG linker. This linker is a valuable tool in bioconjugation and drug delivery, featuring two propargyl groups for click chemistry and a protected primary amine for further functionalization. The removal of the Boc protecting group is a critical step to unmask the amine, allowing for subsequent conjugation with payloads, targeting ligands, or other molecules of interest. The following protocol outlines a standard and reliable method using trifluoroacetic acid (TFA) for efficient and clean deprotection.
Key Experimental Methodologies
The primary method for Boc deprotection in this context is acidolysis, typically employing trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (B109758) (DCM).[1] The reaction is generally rapid and proceeds at room temperature.[2] Monitoring the reaction progress is crucial for determining the point of complete deprotection and can be accomplished using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, or liquid chromatography-mass spectrometry (LC-MS).[1][3] Upon completion, the deprotected amine is typically isolated as its trifluoroacetate (B77799) salt.
Experimental Protocol
Materials and Reagents
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Appropriate TLC eluent (e.g., DCM/Methanol mixture)
-
Ninhydrin stain
-
NMR tubes and deuterated solvent (e.g., CDCl₃ or D₂O) for reaction monitoring
-
LC-MS vials
Deprotection Procedure
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material (visualized by a suitable stain or UV light) and the appearance of a new, more polar spot at the baseline (which stains positive with ninhydrin) indicates the formation of the free amine. Alternatively, ¹H NMR can be used to monitor the disappearance of the tert-butyl peak at approximately 1.4-1.5 ppm.[4] LC-MS can also be employed to confirm the conversion to the product with the expected mass.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5]
-
The resulting product is the trifluoroacetate salt of the deprotected amine, which can often be used directly in subsequent reactions.
-
-
Purification (Optional):
-
If a solid product is desired, the concentrated residue can be triturated or precipitated with cold diethyl ether.
-
To obtain the free amine from its TFA salt, the residue can be dissolved in a minimal amount of water and basified with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent.[6] However, care must be taken as the free amine may be less stable. For many applications, the TFA salt is preferred.
-
Data Presentation
The following table summarizes typical, hypothetical quantitative data for the Boc deprotection of N-(Boc-PEG1)-N-bis(PEG2-propargyl) under the described conditions. Actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Condition A | Condition B |
| Starting Material | N-(Boc-PEG1)-N-bis(PEG2-propargyl) | N-(Boc-PEG1)-N-bis(PEG2-propargyl) |
| TFA Concentration | 20% (v/v) in DCM | 50% (v/v) in DCM |
| Reaction Time | 2 hours | 30 minutes |
| Temperature | Room Temperature | Room Temperature |
| Yield (as TFA salt) | >95% (crude) | >95% (crude) |
| Purity (by LC-MS) | >98% | >98% |
Visualizations
Boc Deprotection Reaction Scheme
Caption: Chemical scheme of the Boc deprotection reaction.
Experimental Workflow
Caption: Workflow for Boc deprotection of the PEG linker.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using N-(Boc-PEG1)-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker molecule, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index.[1] This document provides detailed application notes and protocols for the use of a novel, branched linker, N-(Boc-PEG1)-N-bis(PEG2-propargyl) , in the development of next-generation ADCs.
The unique trifunctional architecture of this linker, featuring a Boc-protected amine and two terminal propargyl groups, offers distinct advantages. The polyethylene (B3416737) glycol (PEG) backbone enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2] The dual propargyl groups enable the attachment of two payload molecules via highly efficient and bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This branched design facilitates the development of ADCs with a potentially higher drug-to-antibody ratio (DAR) in a controlled manner.[5][6] The Boc-protected amine provides a handle for subsequent modifications or for attachment to the antibody after deprotection.[7]
These application notes will guide researchers through the conceptual framework and practical execution of using "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" for ADC synthesis and characterization.
Linker Structure and Properties
-
Product Name: N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Key Features:
-
Branched PEG Core: A central nitrogen atom linked to one short PEG chain with a Boc-protected amine and two longer PEG chains, each terminating in a propargyl group.[5]
-
Boc-Protected Amine: Allows for selective deprotection under acidic conditions to reveal a primary amine for conjugation to the antibody.[7]
-
Dual Propargyl Groups: Serve as reactive handles for click chemistry, enabling the conjugation of two azide-functionalized payload molecules.[8][9]
-
PEG Spacers: The PEG units (PEG1 and PEG2) enhance the hydrophilicity of the linker and the final ADC, potentially improving its pharmacokinetic and biophysical properties.[2][]
-
Conceptual Workflow for ADC Development
The overall strategy for developing an ADC using this linker involves a multi-step process that leverages the unique functionalities of the molecule. The workflow is designed to first conjugate the linker to the payload molecules and then attach the linker-payload construct to the antibody.
Experimental Protocols
Protocol 1: Synthesis of Boc-Linker-(Payload)₂ Conjugate via Click Chemistry
This protocol describes the conjugation of an azide-modified cytotoxic payload to the "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" linker. Both CuAAC and SPAAC methods are presented.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Azide-modified cytotoxic payload
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄)[11]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand[11]
-
Sodium ascorbate[11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
For SPAAC:
-
Payload functionalized with a strained alkyne (e.g., DBCO) if the linker has an azide (B81097), or in this case, the payload has an azide to react with the linker's propargyl groups.[12]
-
Anhydrous DMF or DMSO
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC (RP-HPLC) for purification
-
Mass spectrometer for characterization
Procedure (CuAAC Method):
-
Preparation of Stock Solutions:
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the azide-modified payload in anhydrous DMF or DMSO to a final concentration of 50 mM.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate (B8700270) in water.[11]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the N-(Boc-PEG1)-N-bis(PEG2-propargyl) solution.
-
Add 2.2 equivalents of the azide-modified payload solution.
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper-ligand complex.[11]
-
Add the copper-ligand complex to the reaction mixture (typically 10-50 mol% relative to the linker).
-
Initiate the reaction by adding 5-10 equivalents of sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification and Characterization:
-
Purify the Boc-Linker-(Payload)₂ conjugate using RP-HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Procedure (SPAAC Method - if payload were DBCO-functionalized):
Note: For the specified linker, the payload must be azide-functionalized. SPAAC is an alternative click chemistry reaction that is copper-free.[12] If a scenario arose where the linker was azide-functionalized and the payload had a strained alkyne (like DBCO), the following would apply:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized linker in anhydrous DMF or DMSO.
-
Dissolve the DBCO-functionalized payload in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
Combine the linker and 2.2 equivalents of the DBCO-payload in a reaction vessel.
-
-
Incubation:
-
Incubate at room temperature for 4-12 hours.[12]
-
-
Purification and Characterization:
-
Purify and characterize as described for the CuAAC method.
-
Protocol 2: Deprotection and Conjugation to Antibody
This protocol outlines the removal of the Boc protecting group from the linker-payload conjugate and its subsequent conjugation to an antibody.
Materials:
-
Purified Boc-Linker-(Payload)₂
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Monoclonal antibody (mAb) in PBS
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous DMF
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
PBS, pH 8.0-8.5 for conjugation
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-Linker-(Payload)₂ in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under vacuum to yield the amine-Linker-(Payload)₂.
-
-
Activation of Antibody (Amine-reactive conjugation):
-
This protocol assumes conjugation to lysine (B10760008) residues on the antibody.
-
Buffer exchange the mAb into PBS at pH 8.0-8.5.
-
Prepare a stock solution of the amine-Linker-(Payload)₂ in anhydrous DMF.
-
Prepare a stock solution of an amine-reactive crosslinker (e.g., an NHS ester) in anhydrous DMF.
-
Add the amine-reactive crosslinker to the antibody solution at a molar excess (e.g., 5-20 fold) and incubate for 1-2 hours at 4°C.
-
Remove excess crosslinker using a desalting column equilibrated with PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Add the deprotected amine-Linker-(Payload)₂ to the activated antibody solution at a molar excess (e.g., 5-10 fold).
-
Incubate for 2-4 hours at 4°C with gentle mixing.[13]
-
-
Quenching:
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine, to cap any unreacted NHS esters.
-
-
Purification of the ADC:
-
Purify the crude ADC from unconjugated linker-payload and other small molecules using a desalting or SEC column equilibrated in PBS, pH 7.4.
-
For further purification to separate ADC species with different DARs, Hydrophobic Interaction Chromatography (HIC) can be employed.[14]
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute of an ADC.[14][15]
-
UV-Vis Spectroscopy:
-
Principle: This method uses the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their distinct extinction coefficients at two different wavelengths (typically 280 nm for the antibody and the λ_max_ of the drug).[14][15]
-
Protocol:
-
Determine the molar extinction coefficients of the naked antibody at 280 nm (ε_Ab,280_) and the linker-payload at 280 nm (ε_LP,280_) and at its λ_max_ (ε_LP,λmax_).
-
Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and λ_max_ (A_λmax_).
-
Calculate the concentrations of the antibody (C_Ab_) and the linker-payload (C_LP_).
-
Calculate the average DAR as: DAR = C_LP_ / C_Ab_.
-
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on their hydrophobicity. The number of conjugated drug-linker moieties increases the hydrophobicity of the antibody.[14]
-
Protocol:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).[15]
-
Elute with a linear gradient from high to low salt concentration.
-
The unconjugated antibody elutes first, followed by species with increasing DAR.
-
Calculate the weighted average DAR from the peak areas of the different species.[]
-
-
-
Mass Spectrometry (MS):
-
Principle: LC-MS can be used to determine the exact mass of the intact ADC, allowing for the direct determination of the number of conjugated drug-linkers and the distribution of different DAR species.[]
-
| Method | Advantages | Limitations |
| UV-Vis Spectroscopy | Simple, rapid, requires minimal sample preparation.[15] | Provides only the average DAR; can be inaccurate if spectra overlap significantly.[15][17] |
| HIC | Provides information on the distribution of DAR species and can separate them.[14] | More complex than UV-Vis; requires method development. |
| Mass Spectrometry | Provides precise mass and detailed information on DAR distribution and other modifications.[] | Requires specialized equipment; can be complex for intact antibody analysis. |
2. In Vitro Stability Assessment:
ADC stability is crucial for its safety and efficacy.[18][19]
-
Plasma Stability Assay:
-
Principle: The ADC is incubated in plasma from different species (e.g., human, mouse, cynomolgus monkey) to assess its stability and the rate of drug deconjugation.[18][20]
-
Protocol:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples by HIC or LC-MS to determine the change in average DAR over time.[21]
-
-
| Time Point (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) |
| 0 | 3.8 | 3.8 |
| 24 | 3.7 | 3.6 |
| 48 | 3.6 | 3.4 |
| 96 | 3.4 | 3.1 |
| 168 | 3.1 | 2.7 |
Note: The data in the table is representative and will vary depending on the specific antibody, payload, and final linker structure.
Signaling Pathway Considerations
The mechanism of action of an ADC typically involves the following steps, leading to the activation of apoptotic signaling pathways in the target cancer cell.
Conclusion
The "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" linker offers a sophisticated and versatile platform for the development of advanced ADCs. Its branched structure allows for controlled, higher drug loading, while the PEG components contribute to favorable biophysical and pharmacokinetic properties. The protocols and data presented herein provide a comprehensive guide for researchers to harness the potential of this novel linker in creating more effective and safer targeted cancer therapies. Careful characterization of the resulting ADC, particularly its DAR and stability, is paramount for successful development.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 6. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 17. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 18. tandfonline.com [tandfonline.com]
- 19. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Purification of N-(Boc-PEG1)-N-bis(PEG2-propargyl) Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of the trifunctional PEG linker, N-(Boc-PEG1)-N-bis(PEG2-propargyl), from a crude reaction mixture. The methodologies described herein are designed to effectively remove common impurities, ensuring a high-purity product suitable for downstream applications in bioconjugation, drug delivery, and materials science.
Introduction
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker featuring a Boc-protected amine and two terminal propargyl groups. This unique architecture allows for sequential and orthogonal conjugation strategies. The Boc group can be deprotected under acidic conditions to reveal a primary amine, while the propargyl groups are available for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") reactions.
The synthesis of this complex linker can result in a mixture of the desired product, unreacted starting materials, and various side products. Effective purification is therefore critical to ensure the quality and reliability of subsequent conjugation reactions. This document outlines protocols for purification using thin-layer chromatography (TLC) for reaction monitoring, liquid-liquid extraction for initial cleanup, silica (B1680970) gel column chromatography for bulk purification, and reversed-phase high-performance liquid chromatography (RP-HPLC) for achieving high purity.
Potential Impurities
Understanding the potential impurities is crucial for developing an effective purification strategy. Common contaminants in the synthesis of N-(Boc-PEG1)-N-bis(PEG2-propargyl) may include:
-
Unreacted Starting Materials: Such as Boc-protected PEG amine and propargylated PEG reagents.
-
Mono-propargylated Species: N-(Boc-PEG1)-N-(PEG2-propargyl).
-
Byproducts from Coupling Reagents: If applicable, byproducts from reagents like EDC and NHS can be present.[1]
-
Oxidative Homocoupling Dimers: The propargyl groups can undergo oxidative homocoupling, leading to the formation of dimers.[1]
-
Hydrolyzed Reagents: Water-sensitive reagents used in the synthesis may be present in their hydrolyzed form.
Purification Workflow
The overall workflow for the purification of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is depicted below. This process begins with an initial workup and extraction, followed by chromatographic purification and final purity assessment.
Figure 1. General workflow for the purification and analysis of N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Data Presentation
The following table summarizes illustrative data from a typical purification of a 5-gram batch of crude N-(Boc-PEG1)-N-bis(PEG2-propargyl).
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield (%) | Key Impurities Removed |
| Liquid-Liquid Extraction | ~65% | ~80% | ~90% | Water-soluble byproducts, salts |
| Silica Gel Column Chromatography | ~80% | ~95% | ~75% | Unreacted starting materials, mono-propargylated species |
| Preparative RP-HPLC | ~95% | >98% | ~85% | Closely related structural isomers, trace impurities |
| Overall | ~65% | >98% | ~57% |
Experimental Protocols
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an essential technique for monitoring the progress of the reaction and for identifying suitable solvent systems for column chromatography.
-
TLC Plates: Silica gel 60 F254
-
Mobile Phase (Eluent): A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) or chloroform (B151607) (CHCl3) and methanol is often effective for PEGylated compounds. A starting point is a 95:5 (v/v) mixture of DCM:MeOH. The polarity can be increased by increasing the proportion of methanol.
-
Visualization: PEG compounds are often not UV-active. Visualization can be achieved by staining with:
-
Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine. PEG-containing compounds will appear as brown spots.
-
Potassium Permanganate (KMnO4) Stain: Dip the plate in a solution of KMnO4 (1.5 g), K2CO3 (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Gentle heating of the plate may be required to develop the spots.
-
Dragendorff's Reagent: This can also be effective for visualizing PEG-containing compounds.
-
Procedure:
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the plate in a chamber pre-saturated with the chosen mobile phase.
-
Once the solvent front has reached near the top of the plate, remove it and mark the solvent front.
-
Dry the plate thoroughly before visualization.
-
The deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material.
Protocol for Liquid-Liquid Extraction
This initial purification step is designed to remove water-soluble impurities and salts from the crude reaction mixture.
-
Reagents:
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Procedure:
-
Quench the reaction mixture with deionized water if necessary.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL for a 5 g scale reaction)
-
Saturated aqueous NaHCO3 solution (2 x 50 mL) to remove any acidic impurities.
-
Brine (1 x 50 mL) to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous Na2SO4 or MgSO4.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now enriched with the desired compound.
Protocol for Silica Gel Column Chromatography
This is the primary method for separating the target compound from less polar and more polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or chloroform is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Loading: The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel or "wet loaded" by dissolving it in a minimal amount of the initial mobile phase.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, level bed.
-
Sample Loading:
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used for final polishing to achieve high purity and for analytical assessment of the final product's purity.
-
Column: A C18 stationary phase is commonly used for the separation of PEGylated molecules.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Detector: UV at 214 nm or 220 nm, or an Evaporative Light Scattering Detector (ELSD).
Analytical RP-HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient would be 20% to 80% B over 20 minutes.
-
Injection Volume: 10 µL of a ~1 mg/mL solution.
-
Analysis: The retention time and peak area are used to determine the purity of the sample.
Preparative RP-HPLC Protocol:
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Flow Rate: 20 mL/min.
-
Gradient: A shallow gradient, optimized from analytical runs, should be used to maximize separation. For example, 30% to 50% B over 40 minutes.
-
Loading: Dissolve the sample from the column chromatography step in a minimal amount of mobile phase A and inject it onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Product Isolation: Analyze the collected fractions by analytical RP-HPLC. Combine the pure fractions and lyophilize to remove the mobile phase and obtain the final, high-purity product as a TFA salt.
Logical Relationships in Purification
The selection of the appropriate purification method is dependent on the nature of the impurities present. The following diagram illustrates the decision-making process.
Figure 2. Decision tree for selecting the appropriate purification method.
Conclusion
The successful purification of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is readily achievable through a multi-step process involving liquid-liquid extraction and chromatography. Careful monitoring by TLC and analytical RP-HPLC is essential for optimizing the separation and ensuring the final product meets the high-purity requirements for its intended applications in drug development and biomedical research. The protocols provided here serve as a comprehensive guide for researchers to obtain this versatile PEG linker in a highly purified form.
References
Application Notes and Protocols for the Characterization of N-(Boc-PEG1)-N-bis(PEG2-propargyl) Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" conjugates. This multivalent propargyl-PEG derivative is a key building block in the development of complex bioconjugates and drug delivery systems. Accurate and robust characterization is critical to ensure its identity, purity, and suitability for downstream applications.
Overview of Analytical Strategy
The characterization of N-(Boc-PEG1)-N-bis(PEG2-propargyl) involves a multi-faceted approach to confirm its chemical structure, determine its molecular weight, and assess its purity. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis. The primary analytical techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and confirm the presence of all key functional groups (Boc, PEG chains, and propargyl groups).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the overall composition of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from any starting materials or byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To provide complementary information on the functional groups present in the molecule.
The following sections will detail the experimental protocols for each of these techniques and provide expected results in clearly structured tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of N-(Boc-PEG1)-N-bis(PEG2-propargyl). Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the conjugate. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | Boc group (-C(CH₃)₃) |
| ~2.40 | t | 2H | Propargyl group (-C≡CH ) |
| ~3.40 - 3.80 | m | 16H | PEG backbone (-O-CH ₂-CH ₂-O-) |
| ~4.20 | d | 4H | Propargyl group (-CH ₂-C≡CH) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~28.5 | Boc group (-C(C H₃)₃) |
| ~50-60 | PEG backbone (-O-C H₂-C H₂-O-) |
| ~70-80 | Propargyl group (-C H₂-C≡CH and -C≡C H) |
| ~80.0 | Boc group (-C (CH₃)₃) |
| ~155.0 | Boc group (-C =O) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the conjugate, providing strong evidence for its identity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are both suitable techniques.
Experimental Protocol: MALDI-TOF MS
-
Matrix Selection: A suitable matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[1]
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the matrix in a 1:1 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a 1 mg/mL solution of the conjugate in a suitable solvent (e.g., acetonitrile or methanol).
-
Mix the matrix and analyte solutions in a 10:1 ratio (matrix:analyte).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrument: A MALDI-TOF mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated with a known standard in the mass range of the analyte.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+Na]⁺ | 479.25 | Expected to be within ± 0.5 Da |
| [M+K]⁺ | 495.22 | Expected to be within ± 0.5 Da |
(Calculations are based on the exact mass of the most abundant isotopes)
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the N-(Boc-PEG1)-N-bis(PEG2-propargyl) conjugate. Reversed-phase HPLC is a common method for separating PEGylated compounds.[][3]
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 20 minutes. The gradient should be optimized to achieve good separation of the product from any impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: A UV detector at 210-220 nm (for the amide and carbamate (B1207046) bonds) or an Evaporative Light Scattering Detector (ELSD) can be used. ELSD is particularly useful for PEG compounds that lack a strong chromophore.[3]
-
Sample Preparation: Dissolve the conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Expected HPLC Data
| Parameter | Expected Result |
| Purity | >95% (as determined by peak area) |
| Retention Time | A single major peak corresponding to the product. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides confirmation of the presence of key functional groups within the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Instrument: A standard FTIR spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | ≡C-H stretch (propargyl) |
| ~2900 | C-H stretch (aliphatic) |
| ~2120 | C≡C stretch (propargyl) |
| ~1700 | C=O stretch (Boc carbamate) |
| ~1100 | C-O-C stretch (PEG ether) |
Visualizations
Logical Workflow for Characterization
Caption: Logical workflow for the synthesis and characterization of the conjugate.
Signaling Pathway of Analytical Techniques
Caption: Relationship between analytical techniques and the information obtained.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-(Boc-PEG1)-N-bis(PEG2-propargyl) Solubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N-(Boc-PEG1)-N-bis(PEG2-propargyl)?
A1: The expected solubility of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is limited in aqueous solutions due to the hydrophobic nature of the Boc (tert-butyloxycarbonyl) protecting group. A key supplier indicates a solubility of 10 mM in DMSO.[1] The polyethylene (B3416737) glycol (PEG) chains enhance hydrophilicity, but the Boc group often leads to poor water solubility.[2][][4]
Q2: Why is my N-(Boc-PEG1)-N-bis(PEG2-propargyl) compound not dissolving in water?
A2: The primary reason for poor water solubility is the presence of the hydrophobic Boc group.[5] While PEG itself is water-soluble, the hydrophobic character of the Boc group can lead to aggregation and insolubility in purely aqueous media. For comparison, the deprotected version of this molecule, N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, is soluble in water.[6]
Q3: What solvents are recommended for dissolving N-(Boc-PEG1)-N-bis(PEG2-propargyl)?
A3: Based on supplier data and the chemical nature of the compound, the following solvents are recommended:
-
Primary Recommendation: DMSO is the recommended solvent, with a reported solubility of 10 mM.[1]
-
Other Potential Organic Solvents: Due to the PEG component and the Boc and propargyl groups, other organic solvents such as DMF, dichloromethane (B109758) (DCM), and acetonitrile (B52724) may also be effective.[2][] Similar functionalized PEG molecules have shown solubility in these solvents.[7]
Q4: Can I improve the aqueous solubility of my compound?
A4: To use the compound in aqueous buffers for biological experiments, it is best to first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer. This method helps to avoid precipitation.
Q5: Will the solubility change if the Boc protecting group is removed?
A5: Yes, removing the Boc group will significantly increase aqueous solubility. The resulting primary amine is more hydrophilic. For instance, the related compound N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt is listed as being soluble in water.[6] The deprotection of a Boc-protected amine is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).[8][9][10]
Troubleshooting Guide
Issue: The compound appears as an insoluble film or precipitate in my buffer.
This is a common issue when directly adding a hydrophobic compound to an aqueous solution. Follow this step-by-step guide to properly dissolve your N-(Boc-PEG1)-N-bis(PEG2-propargyl).
| Compound | Recommended Solvents | Notes |
| N-(Boc-PEG1)-N-bis(PEG2-propargyl) | 10 mM in DMSO | The hydrophobic Boc group is the primary reason for poor aqueous solubility.[1] |
| N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt (deprotected) | Water, DMSO | Demonstrates that removal of the Boc group significantly improves water solubility.[6] |
| Branched PEG with four propargyl groups | Water, DMSO, DCM, DMF | Shows that similar PEGylated structures can be soluble in a range of organic solvents.[7] |
| General Boc-protected compounds | THF, DCM, Methanol, Dioxane | These are common solvents for reactions and handling of molecules containing a Boc group.[8] |
| General PEG compounds | Water, Ethanol, DMF, DCM, Toluene, Acetonitrile | PEG's solubility in organic solvents decreases as its molecular weight increases.[2][] |
Experimental Protocol: Dissolving N-(Boc-PEG1)-N-bis(PEG2-propargyl)
This protocol provides a detailed methodology for dissolving the compound for use in typical biological or chemical experiments.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (water bath)
-
Target aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of N-(Boc-PEG1)-N-bis(PEG2-propargyl) to come to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Cap the vial tightly.
-
-
Initial Dissolution:
-
Vortex the solution for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
-
Assisted Dissolution (if necessary):
-
If particles remain, place the vial in a water bath sonicator for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be applied, as PEG solubility can be temperature-dependent.[11]
-
-
Dilution into Aqueous Buffer:
-
Once the stock solution in DMSO is clear, you can dilute it into your target aqueous buffer.
-
Crucial Step: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Do not add the buffer to the DMSO stock. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Ensure the final concentration of DMSO in your experimental setup is compatible with your assay (typically <1%).
-
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to troubleshoot solubility issues with N-(Boc-PEG1)-N-bis(PEG2-propargyl).
Caption: Troubleshooting workflow for dissolving N-(Boc-PEG1)-N-bis(PEG2-propargyl).
References
- 1. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 2. labinsights.nl [labinsights.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, 2100306-47-4 | BroadPharm [broadpharm.com]
- 7. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Boc Deprotection of PEG Linkers
Welcome to the technical support center for Boc deprotection of Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Boc deprotection?
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal, or deprotection, is typically achieved through acidolysis.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleave the carbamate (B1207046) bond, releasing the free amine along with carbon dioxide and a tert-butyl cation.[2]
Q2: Why is my Boc deprotection of the PEG linker incomplete?
Incomplete Boc deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The reaction may not proceed to completion if the acid is too weak or its concentration is too low.[1] Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][3]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Q3: What are common side reactions during Boc deprotection and how can they be minimized?
The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[4][5] Electron-rich amino acid residues like tryptophan and methionine are particularly susceptible to this side reaction.[4] To prevent this, "scavengers" are added to the reaction mixture to trap the reactive tert-butyl cation.[6]
Another potential issue is the cleavage of other acid-labile groups within the molecule. For instance, ester bonds may be partially hydrolyzed under strong acidic conditions.[1]
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material (Boc-protected) and the appearance of the deprotected product. The free amine is typically more polar and will have a lower Rf value.[1] Staining with ninhydrin (B49086) can be effective for visualizing the primary amine.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in ¹H NMR.[1]
Q5: What is the recommended work-up procedure to isolate the deprotected PEG linker?
The work-up procedure depends on the properties of the deprotected product:
-
Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (e.g., rotary evaporation) is common. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[1]
-
Precipitation: The deprotected PEG linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1][8]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]
-
Ion Exchange Chromatography: For water-soluble products, ion-exchange chromatography can be used to remove the acid and isolate the free amine.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of PEG linkers.
Issue 1: Incomplete Deprotection
-
Symptom: Analytical data (TLC, LC-MS, NMR) shows a significant amount of starting material remaining after the standard reaction time.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Acid Concentration | Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[1] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the progress.[1] |
| Low Reaction Temperature | Allow the reaction to proceed at room temperature or consider gentle heating, while being mindful of potential side reactions.[1] |
| Steric Hindrance | For sterically hindered substrates, consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] |
| Poor Solubility | Ensure the chosen solvent provides good solubility for your PEGylated compound.[1] |
Issue 2: Observation of Side Products
-
Symptom: Analytical data shows the presence of unexpected impurities alongside the desired product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Alkylation by tert-butyl cation | Add a scavenger to the reaction mixture to trap the reactive tert-butyl cation.[6] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1] |
| Cleavage of other acid-labile groups | If your molecule contains other acid-sensitive functional groups, consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.[1] In some cases, 4M HCl in dioxane can be a suitable alternative to TFA.[9] |
| Oxidation of sensitive residues | For peptides containing sensitive residues like cysteine, the addition of specific scavengers like 1,2-ethanedithiol (B43112) (EDT) can be beneficial.[1] |
Quantitative Data Summary
The following tables provide a summary of common reaction conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing CuAAC Reactions with N-(Boc-PEG1)-N-bis(PEG2-propargyl)
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using the bifunctional linker, "N-(Boc-PEG1)-N-bis(PEG2-propargyl)". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" and what are its primary applications?
A1: "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" is a polyethylene (B3416737) glycol (PEG)-based bifunctional linker molecule.[1][2][3] It features a Boc-protected amine and two terminal alkyne (propargyl) groups.[1][4] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[5][6][] The alkyne groups allow for the attachment of azide-modified molecules via the highly efficient and specific CuAAC "click" reaction.[1][5] The Boc-protected amine can be deprotected under acidic conditions to introduce further functionality.[4]
Q2: My CuAAC reaction with "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" has a low yield. What are the common causes?
A2: Low yields in CuAAC reactions with this linker can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction mixture.[8]
-
Reagent Quality: Degradation of the sodium ascorbate (B8700270) reducing agent, or impurities in the azide (B81097) or alkyne starting materials can significantly impact the reaction efficiency.[8]
-
Steric Hindrance: If the azide-containing molecule is bulky, steric hindrance can slow down or prevent the reaction with the alkyne groups on the PEG linker.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentrations of reactants and catalyst can lead to poor yields.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by TLC or LC-MS is crucial.
Q3: How can I control for mono- versus di-substitution of the two alkyne groups?
A3: Achieving selective mono- or di-substitution requires careful control of the reaction stoichiometry.
-
For mono-substitution: Use a stoichiometric equivalent or a slight excess of the "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" linker relative to the azide-containing molecule (e.g., 1.1:1 ratio of linker to azide). This favors the reaction of only one of the two alkyne groups. The reaction mixture will contain the desired mono-adduct, unreacted linker, and potentially a small amount of the di-adduct. Purification by chromatography (e.g., HPLC) is essential to isolate the mono-substituted product.
-
For di-substitution: Use a molar excess of the azide-containing molecule relative to the di-propargylated linker (e.g., 2.2:1 ratio of azide to linker). This will drive the reaction to completion on both alkyne sites.
Q4: What are the best practices for setting up a CuAAC reaction with this linker?
A4: For optimal results, follow these guidelines:
-
Degas Solvents: Remove dissolved oxygen from all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.[8]
-
Fresh Reagents: Prepare a fresh solution of sodium ascorbate immediately before use, as it can degrade in solution.[8]
-
Order of Addition: A recommended order of addition is to first mix the copper(II) sulfate (B86663) with the ligand, then add this solution to a solution of the azide and alkyne substrates. The reaction is then initiated by the addition of the sodium ascorbate solution.[9]
-
Inert Atmosphere: For particularly sensitive reactions or to maximize yield, perform the reaction under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon).[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Cu(I) catalyst due to oxidation. | Degas all solvents thoroughly. Prepare sodium ascorbate solution fresh. Consider using a stabilizing ligand like TBTA or THPTA.[8][9] |
| Poor quality or degraded reagents. | Use high-purity starting materials. Confirm the integrity of your azide and alkyne via NMR or mass spectrometry. | |
| Steric hindrance from bulky substrates. | Increase reaction temperature. Increase reaction time. Consider using a longer PEG linker to increase the distance between the reactive groups and bulky moieties. | |
| Incorrect stoichiometry. | Carefully measure and dispense all reagents. For di-substitution, ensure a sufficient excess of the azide is used. | |
| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry for the desired outcome. | For mono-substitution, use a slight excess of the di-propargyl linker. For di-substitution, use a clear excess of the azide. Optimize the ratio based on small-scale test reactions. |
| Reaction not run to completion (for di-substitution). | Increase reaction time and monitor progress by LC-MS until the mono-substituted intermediate is consumed. | |
| Product is Contaminated with Copper | Strong coordination of copper to the triazole product. | After the reaction, quench with a chelating agent like EDTA.[10] Purify the product using column chromatography on silica (B1680970) gel. In some cases, washing the organic extract with a dilute aqueous solution of a chelating agent can help. |
| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure the reaction is performed under an inert atmosphere and that the reducing agent (sodium ascorbate) is in sufficient excess.[11] |
Experimental Protocols
Protocol 1: General Procedure for Di-Substitution CuAAC Reaction
This protocol is a general guideline for the di-substitution of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" with an azide-functionalized molecule.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Azide-functionalized molecule (e.g., an E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Degassed solvent (e.g., a mixture of t-BuOH/H₂O or DMSO/H₂O)
Procedure:
-
In a reaction vessel, dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) (1.0 eq) and the azide-functionalized molecule (2.2 eq) in the chosen degassed solvent system.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in degassed water.
-
In another vial, prepare a stock solution of CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the THPTA or TBTA solution.
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the CuSO₄ solution (or the pre-mixed copper/ligand solution).
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress should be monitored by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data Summary (Illustrative)
The following table provides illustrative reaction parameters and expected yields based on typical CuAAC reactions for PROTAC synthesis.[6] Actual yields will vary depending on the specific substrates and optimized conditions.
| Parameter | Condition | Expected Yield (%) | Notes |
| Stoichiometry (Azide:Alkyne) | 2.2 : 1 | > 80 | For di-substitution. |
| Catalyst Loading (CuSO₄) | 0.1 eq | > 80 | Higher loading may be needed for sterically hindered substrates. |
| Reducing Agent (NaAscorbate) | 0.2 - 0.5 eq | > 80 | Should be in excess relative to the copper catalyst. |
| Ligand (THPTA) | 0.5 eq | > 85 | Can significantly improve yield and reaction rate. |
| Reaction Time | 12-24 hours | > 80 | Monitor by LC-MS for completion. |
Visualizations
Experimental Workflow for Di-Substitution CuAAC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. N-(Boc-PEG1)-N-bis(PEG2-propargyl)_2100306-63-4_新研博美 [xinyanbm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions in "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" Click Chemistry
Welcome to the technical support center for "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" and why is it used in click chemistry?
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)" is a branched polyethylene (B3416737) glycol (PEG) linker containing two terminal alkyne (propargyl) groups and a Boc-protected amine. The two propargyl groups allow for the simultaneous or sequential attachment of two azide-containing molecules via CuAAC click chemistry. The PEG spacers enhance solubility and the Boc-protected amine provides a further site for conjugation after deprotection. This reagent is valuable in bioconjugation, drug delivery, and materials science for creating well-defined, multifunctional structures.[1]
Q2: What are the most common side reactions observed during the click chemistry reaction with this molecule?
The most prevalent side reactions in CuAAC are:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): The terminal propargyl groups can react with each other in the presence of oxygen and copper catalyst to form diynes.
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen, which halts the click reaction.[2][3]
-
Damage to Biomolecules: Reactive oxygen species (ROS) generated during the in situ reduction of Cu(II) to Cu(I) with agents like sodium ascorbate (B8700270) can damage sensitive biomolecules such as proteins and DNA.[4][5][6]
-
Substrate-Related Issues: Functional groups on the azide-containing substrate, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[7]
Q3: How can I prevent the oxidation of the Cu(I) catalyst?
To maintain the active Cu(I) oxidation state, you should:
-
Degas all solutions: Thoroughly degas all buffers and reagent solutions by bubbling with an inert gas like argon or nitrogen.[2][8]
-
Use a reducing agent: Include a reducing agent such as sodium ascorbate in the reaction mixture to continually regenerate Cu(I) from any Cu(II) that forms. A 3- to 10-fold excess is often recommended.[2][9]
-
Work under an inert atmosphere: If possible, perform the reaction under a nitrogen or argon atmosphere.[2]
Q4: What is the role of a ligand in the reaction, and which one should I choose?
Ligands play a crucial role in CuAAC by:
-
Stabilizing the Cu(I) catalyst: Ligands protect the Cu(I) ion from oxidation and disproportionation.[3][7]
-
Accelerating the reaction: They can increase the rate of the cycloaddition.[3][4]
-
Protecting biomolecules: By sequestering the copper ion, ligands can reduce damage to sensitive substrates.[7]
For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[3][7]
Troubleshooting Guide
This guide addresses common problems encountered when using "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" in CuAAC reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II). | 1. Ensure all reagents and solvents are thoroughly degassed.[2][8] 2. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction.[2] 3. Use a sufficient excess of a freshly prepared reducing agent like sodium ascorbate.[2][9] |
| Poor Reagent Solubility: The "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" or the azide (B81097) substrate is not fully dissolved. | 1. Use a co-solvent such as DMSO, DMF, or t-butanol to improve solubility.[2] | |
| Inappropriate Ligand or Ratio: The chosen ligand is not optimal, or the ligand-to-copper ratio is incorrect. | 1. For aqueous reactions, use water-soluble ligands like THPTA or BTTAA.[7] 2. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[7] 3. Pre-mix the copper salt and ligand before adding them to the reaction.[5][7] | |
| Substrate Inhibition: Functional groups on the azide substrate (e.g., thiols) are interfering with the catalyst. | 1. Increase the concentration of the copper-ligand complex.[7] 2. Add sacrificial metals like Zn(II) or Ni(II) to bind to the interfering groups.[4][7] | |
| Presence of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen: Dissolved oxygen promotes the oxidative homocoupling of the propargyl groups. | 1. Rigorously degas all solutions and maintain an inert atmosphere.[2] |
| Incorrect Order of Reagent Addition: Adding the reducing agent to the copper salt before the ligand and substrates can lead to side reactions. | 1. Pre-mix the CuSO₄ and ligand, add this to the azide and alkyne solution, and then initiate the reaction with sodium ascorbate.[5] | |
| Degradation of Biomolecule Substrate | Oxidative Damage: Reactive oxygen species (ROS) are generated by the reaction of Cu(I) with oxygen, often exacerbated by the reducing agent. | 1. Use a chelating ligand to protect the biomolecule from the copper ion.[7] 2. Keep the reaction time as short as possible by optimizing other parameters.[7] 3. The addition of a radical scavenger like DMSO (up to 10%) can suppress oxidative damage.[6] 4. Aminoguanidine can be added to suppress side reactions between dehydroascorbate (an oxidation product of ascorbate) and protein side chains.[10] |
| Difficulty in Product Purification | Precipitation of Product: The click product may precipitate out of the reaction mixture. | 1. This can sometimes be advantageous for purification by filtration.[11] 2. If the precipitate is impure, it may require washing with various solvents to remove starting materials and catalyst.[11] |
| Removal of Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications. | 1. Use of a ligand can aid in copper removal during purification.[7] 2. For oligonucleotides, precipitation with agents like lithium perchlorate (B79767) in acetone (B3395972) or sodium acetate/ethanol can be effective.[8][12] 3. For small molecules, column chromatography is a common purification method.[7] |
Experimental Protocols
General Protocol for CuAAC with "N-(Boc-PEG1)-N-bis(PEG2-propargyl)"
This protocol is a starting point and may require optimization for specific applications.
1. Preparation of Stock Solutions:
-
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)": Prepare a 10 mM stock solution in DMSO or a suitable buffer.
-
Azide-containing molecule: Prepare a 10 mM stock solution in DMSO or buffer.
-
Copper(II) sulfate (B86663) (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh for each experiment.
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in the specified order:
-
5 µL of 10 mM "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" stock solution (final concentration: 0.5 mM).
-
10 µL of 10 mM azide-containing molecule stock solution (final concentration: 1.0 mM, assuming a 1:2 molar ratio of the bifunctional alkyne to the azide). Adjust volume based on desired stoichiometry.
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to 87.5 µL.
-
-
In a separate tube, pre-mix:
-
2.5 µL of 20 mM CuSO₄ stock solution.
-
5 µL of 50 mM ligand stock solution.
-
-
Add the 7.5 µL of the copper/ligand mixture to the reaction tube.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).
3. Purification:
-
For small molecule products: Purification can often be achieved by column chromatography.[7]
-
For oligonucleotide conjugates: Precipitation is a common method. For example, add at least a 4-fold excess volume of 3% lithium perchlorate in acetone. Centrifuge, discard the supernatant, wash the pellet with acetone, and dry.[8][12]
Visualizations
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Caption: General reaction scheme for the CuAAC of N-(Boc-PEG1)-N-bis(PEG2-propargyl).
References
- 1. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of PROTAC synthesis, with a specific focus on those incorporating polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in PROTAC synthesis?
A1: PEG linkers are frequently incorporated into PROTAC design for several key advantages. Their hydrophilic nature can significantly improve the solubility of the final PROTAC molecule, which often contains hydrophobic ligands for the target protein and the E3 ligase.[1][2][3] This enhanced solubility can also improve cell permeability and overall pharmacokinetic properties.[1][4] Additionally, the flexibility and variable length of PEG chains allow for precise control over the distance between the two ligands, which is a critical parameter for the formation of a stable and productive ternary complex required for protein degradation.[5][6] Bifunctional PEG linkers also facilitate a modular and convergent synthetic approach, simplifying the assembly of the final PROTAC molecule.[1][5]
Q2: How does the length of the PEG linker impact the efficiency of the resulting PROTAC?
A2: The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency.[6][7] The linker must be long enough to bridge the target protein and the E3 ligase without inducing steric hindrance, yet not so long that it leads to an unstable or unproductive ternary complex.[4] An optimal linker length facilitates the formation of a stable ternary complex, which directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[8] Longer PEG linkers can offer greater flexibility, which may be advantageous for challenging targets by allowing the PROTAC to adopt a more favorable conformation for ternary complex formation.[8] However, excessively long linkers can decrease potency due to a higher entropic penalty upon binding.[8] Therefore, the optimal linker length must be determined empirically for each specific target protein and E3 ligase pair.[6][8]
Q3: What are the most common chemical reactions used to conjugate PEG linkers to the warhead and E3 ligase ligand?
A3: The most common and robust methods for conjugating PEG linkers in PROTAC synthesis include:
-
Amide Bond Formation: This is a widely used method for connecting components, often facilitated by standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).[5]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular choice for the final ligation step.[5][6] This reaction is known for its high yields, functional group tolerance, and bioorthogonality.[5][9]
Q4: What are the main challenges associated with the purification of PROTACs containing PEG linkers?
A4: The purification of PEGylated PROTACs presents several challenges due to their unique physicochemical properties. These molecules often have high molecular weights and can be hydrophobic, making them inherently difficult to handle.[10] The addition of a PEG linker, while beneficial for solubility, can complicate purification.[10] It is often difficult to separate the desired PEGylated PROTAC from unreacted starting materials, excess PEG reagent, and other PEGylated byproducts.[10] Furthermore, the potential for product aggregation and the presence of positional isomers can add to the complexity of achieving high purity.[10]
Troubleshooting Guide
Issue 1: Low Yield of the Final PROTAC Product
| Potential Cause | Troubleshooting Suggestion | Recommended Action & Rationale |
| Inefficient Coupling Reaction | Optimize reaction conditions. | Action: Systematically vary the stoichiometry of reactants, coupling reagents, reaction time, and temperature.[10] For amide coupling, ensure anhydrous conditions and an inert atmosphere.[5] Rationale: Coupling reactions are sensitive to stoichiometry and reaction conditions. Optimization is crucial for driving the reaction to completion and maximizing yield. |
| Degradation of Starting Materials or Product | Assess the stability of all components. | Action: Use fresh, high-purity reagents. If starting materials or the product are known to be unstable, perform the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely by LC-MS to track the appearance of degradation products. Rationale: The complex nature of PROTAC components can make them susceptible to degradation under prolonged or harsh reaction conditions. |
| Poor Solubility of Reactants | Improve the solubility of starting materials. | Action: Use a co-solvent system or a different solvent with better solubilizing properties for all reactants. Ensure complete dissolution of all components before initiating the reaction. Rationale: Incomplete dissolution of reactants will lead to an incomplete reaction and consequently, a low yield of the desired product. |
| Side Reactions | Identify and minimize side product formation. | Action: Analyze the crude reaction mixture by LC-MS to identify any major side products. Adjusting the reaction conditions, such as pH or the choice of coupling reagent, may help to minimize the formation of specific side products. Rationale: Understanding the nature of side reactions is key to developing a strategy to suppress them and favor the desired reaction pathway. |
Issue 2: Difficulty in Purifying the PEG-Linked PROTAC
| Potential Cause | Troubleshooting Suggestion | Recommended Action & Rationale |
| Co-elution of Product with Impurities | Optimize the purification method. | Action: For Reverse-Phase HPLC (RP-HPLC), adjust the gradient to improve resolution.[10] Consider using a different stationary phase (e.g., C4, C8, or C18) or an alternative purification technique like Size Exclusion Chromatography (SEC) to separate based on size.[10] Rationale: The similar physicochemical properties of the desired product and certain impurities, especially unreacted PEGylated starting materials, often necessitate fine-tuning of the purification method for effective separation. |
| Presence of Unreacted Starting Materials | Drive the reaction to completion. | Action: Increase the molar excess of one of the reactants to ensure the complete consumption of the other. Monitor the reaction by LC-MS to confirm the disappearance of the limiting reagent.[10] Rationale: Ensuring the reaction goes to completion will simplify the subsequent purification process by minimizing the amount of unreacted starting materials in the crude mixture. |
| Product Aggregation | Modify purification conditions to prevent aggregation. | Action: Add excipients like arginine to the purification buffers to reduce protein-protein like interactions that can lead to aggregation.[10] Optimizing the buffer pH and ionic strength can also help to keep the PROTAC molecule soluble and prevent aggregation.[10] Rationale: The large and often amphiphilic nature of PROTACs can lead to aggregation, which hinders effective purification. Modifying the buffer conditions can disrupt these aggregates. |
| Presence of Positional Isomers | Employ high-resolution separation techniques. | Action: Use analytical scale RP-HPLC or capillary electrophoresis to assess the presence of and potentially separate positional isomers.[10] Rationale: Positional isomers can be very difficult to separate with standard preparative chromatography. High-resolution techniques may be required for their identification and separation. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of a Carboxylic Acid-Functionalized Component with an Amine-Functionalized PEG Linker
Reagents and Materials:
-
Component A-COOH (e.g., warhead or E3 ligase ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.[5]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[5]
-
Add the Amine-PEGn-Boc to the reaction mixture.[5]
-
Stir the reaction at room temperature overnight.[5]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.[5]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.[5]
Protocol 2: Boc Deprotection
Reagents and Materials:
-
Component A-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Component A-PEGn-Boc in DCM.[5]
-
At 0 °C, add TFA (typically 20-50% v/v) to the solution.[5]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[5]
-
Monitor the deprotection by LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5] The resulting amine is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to Synthesize the PROTAC
Reagents and Materials:
-
Component A-PEGn-NH2 (from Protocol 2) (1.0 eq)
-
Component B-COOH (e.g., the other ligand with a carboxylic acid handle) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the deprotected amine from Protocol 2 and the second carboxylic acid-functionalized component.
-
Upon completion of the reaction as monitored by LC-MS, perform an aqueous workup as described in Protocol 1.[5]
-
Purify the final PROTAC product by preparative HPLC to achieve high purity.[5]
Protocol 4: Characterization of the Final PROTAC
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Column: A standard C18 column is typically used.[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Procedure:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent like methanol (B129727) or acetonitrile.[9]
-
Inject the sample into the LC-MS system.[9]
-
Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the compound from any residual impurities.[9]
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity.[9]
-
Visual Guides
Caption: A typical workflow for the synthesis and purification of a PROTAC with a PEG linker.
Caption: A troubleshooting workflow for addressing low yields in PROTAC synthesis.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Efficacy with N-(Boc-PEG1)-N-bis(PEG2-propargyl) Linkers
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing PROTACs (Proteolysis Targeting Chimeras) synthesized with branched PEG-based linkers, such as those derived from "N-(Boc-PEG1)-N-bis(PEG2-propargyl)". This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and data interpretation guidelines, with a core focus on the impact of linker length on PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] It is not merely a spacer but an active modulator of PROTAC efficacy.[2][4] The linker's length is critical because it dictates the spatial orientation and proximity of the POI and the E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).[5]
-
If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[2][6]
-
If the linker is too long, it may not effectively bring the two proteins together for efficient ubiquitination or could lead to non-productive binding geometries.[4][6]
Ultimately, an optimal linker length is essential for facilitating stable and productive ternary complex formation, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4][6]
Q2: What are the advantages of using a PEG (polyethylene glycol) based linker like "N-(Boc-PEG1)-N-bis(PEG2-propargyl)"?
A2: PEG linkers are among the most common motifs used in PROTAC design for several reasons:[1][7]
-
Enhanced Solubility: PEG chains are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the hydrophobic nature of the ligands.[2][3]
-
Flexibility: The inherent flexibility of PEG linkers can help the PROTAC adopt a favorable conformation for ternary complex formation.[4][]
-
Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific hydrophobic interactions.
-
Synthetic Tractability: PEG linkers are synthetically accessible and can be easily modified to create a library of PROTACs with varying lengths.[7]
The "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" structure is a branched linker precursor that allows for the attachment of two different moieties via "click chemistry", providing a versatile platform for generating PROTAC libraries.[9][10]
Q3: How do I determine the optimal linker length for my specific target and E3 ligase?
A3: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically for each new PROTAC system.[1][4] A common strategy is to synthesize a library of PROTACs with systematically varied linker lengths and evaluate their degradation efficiency.[6][11] For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for degradation.[12][13][14][15]
Q4: What is the "hook effect" and how does linker length influence it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6][16] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][16] While linker length is not the primary cause of the hook effect, optimizing the linker to enhance the stability and cooperativity of the ternary complex can help mitigate it.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low target degradation, despite good binary binding of the ligands. | 1. Suboptimal Linker Length: The linker may not be facilitating a productive ternary complex.[6] 2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target. 3. PROTAC Instability: The molecule may be degrading in the cell culture medium or inside the cell.[11] | 1. Synthesize and test a library of PROTACs with varying PEG linker lengths.[6] 2. Assess cell permeability using assays like the Caco-2 permeability assay.[17] Consider modifying the linker to improve physicochemical properties. 3. Evaluate PROTAC stability in relevant media and cellular lysates. |
| High DC50 value (low potency). | 1. Inefficient Ternary Complex Formation: The linker length and composition may not be optimal for strong, cooperative binding. 2. Slow Degradation Kinetics: The rate of ubiquitination and proteasomal degradation may be slow. | 1. Systematically vary the linker length and composition to improve ternary complex stability.[11] 2. Perform a time-course experiment to determine the optimal treatment duration. |
| Low Dmax (incomplete degradation). | 1. Formation of Non-productive Ternary Complexes: The linker may allow for binding in a way that does not lead to ubiquitination. 2. Target Protein Resynthesis: The rate of new protein synthesis may be counteracting the degradation. | 1. In addition to varying linker length, consider altering the attachment points of the linker to the ligands.[2] 2. Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) to uncouple degradation from synthesis. |
| Significant "Hook Effect" observed. | Formation of Binary Complexes at High Concentrations: This is inherent to the PROTAC mechanism.[16] | 1. Titrate the PROTAC concentration carefully to identify the optimal degradation window. 2. Enhance ternary complex cooperativity through linker optimization.[7] |
| Off-target protein degradation. | 1. Non-selective Warhead: The ligand for the POI may bind to other proteins. 2. Linker-induced Neo-substrate Recruitment: The PROTAC-E3 ligase complex may recruit and degrade proteins that are not the intended target. | 1. Use a more selective warhead for your POI.[11] 2. Modify the linker length and composition, as this can influence which proteins are presented for ubiquitination.[11] |
Data Presentation
Impact of Linker Length on PROTAC Efficacy (Illustrative Data)
The following table summarizes hypothetical data for a series of PROTACs targeting Protein X, using a VHL E3 ligase ligand and a linker derived from a precursor similar to "N-(Boc-PEG1)-N-bis(PEG2-propargyl)". This illustrates the typical bell-shaped curve observed for PROTAC potency as a function of linker length.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG3 | 11 | 500 | 65 |
| PROTAC-2 | PEG4 | 14 | 150 | 85 |
| PROTAC-3 | PEG5 | 17 | 25 | 95 |
| PROTAC-4 | PEG6 | 20 | 80 | 90 |
| PROTAC-5 | PEG8 | 26 | 300 | 70 |
Note: This data is for illustrative purposes only and does not represent results from a specific real-world experiment.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein in response to PROTAC treatment and determine DC50 and Dmax values.[18]
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[11]
-
Protocol 2: Target Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration near its DC50, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot. Probe with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Troubleshooting Logic for Low PROTAC Activity
Caption: A decision tree for troubleshooting low PROTAC degradation efficacy.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
avoiding aggregation of proteins conjugated with "N-(Boc-PEG1)-N-bis(PEG2-propargyl)"
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" for protein conjugation. Our goal is to help you overcome common challenges, particularly protein aggregation, to ensure successful bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-(Boc-PEG1)-N-bis(PEG2-propargyl) and what is its primary application?
A1: N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a branched, PEG-based linker molecule. Its structure contains two key functional components:
-
A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group is a protecting group for a primary amine. It can be removed under acidic conditions to expose the amine for further conjugation.
-
Two propargyl groups : Each propargyl group contains a terminal alkyne (-C≡CH). These alkynes are designed for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2]
This linker is primarily used to connect two azide-containing molecules or to conjugate multiple molecules to a single point. It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity and solubility of the resulting conjugate.[4][5]
Q2: What are the common causes of protein aggregation when using this linker?
A2: Protein aggregation during conjugation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking : Because the linker has two alkyne groups, it can simultaneously react with azide (B81097) groups on different protein molecules, physically linking them together and leading to the formation of large, insoluble aggregates.[6]
-
Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition are critical for maintaining protein stability. Deviations from a protein's optimal range can expose hydrophobic regions, promoting aggregation.[6]
-
High Protein or Reagent Concentration : High concentrations of protein increase the likelihood of intermolecular interactions.[7] Similarly, adding the linker stock solution too quickly can create localized high concentrations, causing precipitation of the reagent or the protein conjugate.[8]
-
Linker Hydrophobicity : While the PEG chains add hydrophilicity, the overall conjugate's properties can be altered. If the linker modifies the protein's surface charge or isoelectric point (pI) significantly, it can lead to reduced solubility.[8]
-
Instability of the Azide-Modified Protein : The initial protein modification step to introduce azide groups may itself compromise the protein's stability, making it more prone to aggregation before the linker is even added.
Q3: How can I optimize my reaction conditions to prevent aggregation?
A3: Optimizing key reaction parameters is a critical first step. Since every protein has unique stability characteristics, empirical testing is often necessary. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Range | Rationale & Troubleshooting Tips |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction rates but also elevate the risk of aggregation.[7] If aggregation occurs, try reducing the concentration. |
| Linker:Protein Molar Ratio | 3:1 to 10:1 | A high molar excess can lead to over-labeling or precipitation.[7] Titrate the ratio to find the optimal balance between conjugation efficiency and aggregation. |
| pH | 6.5 - 7.5 | The CuAAC reaction is generally efficient in this pH range.[9] However, the primary concern is protein stability. Perform a buffer screen to find the pH that best maintains your protein's solubility. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can slow down the aggregation process.[8] If you observe aggregation at room temperature, try performing the reaction on ice or at 4°C. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to avoid unnecessarily long incubation times, which can increase the chance of aggregation. |
Q4: Are there any buffer additives that can help suppress protein aggregation?
A4: Yes, incorporating stabilizing excipients into your reaction buffer can significantly improve protein solubility. It is advisable to screen these additives beforehand to ensure they do not interfere with the conjugation reaction.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Glycerol, Sorbitol | 5-20% (v/v) | Act as osmolytes that promote the native, folded state of the protein.[7] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Can increase protein solubility by masking charged and hydrophobic surface patches.[7] |
| Salts | NaCl, KCl | 50-200 mM | Modulate electrostatic interactions that can either cause or prevent aggregation, depending on the protein.[7] |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20) | 0.01-0.1% (w/v) | Help to solubilize proteins and prevent surface-induced aggregation without causing denaturation.[10] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds if your protein has free cysteine residues.[7][10] |
Q5: How can I detect and quantify protein aggregation?
A5: Several analytical techniques can be used to assess the aggregation state of your protein conjugate:
-
Visual Inspection & Turbidity : The simplest method is to check for visible precipitates or cloudiness (turbidity) in the solution. Turbidity can be quantified by measuring absorbance at 340 nm or 600 nm.[8]
-
Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC) : SEC separates molecules by size. The appearance of high molecular weight species or a loss of the main monomer peak is indicative of aggregation.[7]
-
SDS-PAGE : Under non-reducing conditions, intermolecular cross-linking can be visualized as high molecular weight bands that do not enter the resolving gel.
Troubleshooting Guide
If you are experiencing protein aggregation, follow this logical decision tree to identify and solve the issue.
Caption: Decision tree for troubleshooting protein aggregation.
Experimental Protocols
Protocol 1: General Workflow for Protein Conjugation
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular protein.
Caption: General experimental workflow for protein conjugation.
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare Buffers : Prepare a series of small-volume buffers (e.g., 1 mL each) with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and a selection of additives from the table above (e.g., 250 mM L-Arginine, 10% Glycerol).
-
Aliquoting : Aliquot your azide-modified protein into separate microcentrifuge tubes, one for each buffer condition.
-
Buffer Exchange : Exchange the protein into each respective test buffer using a small-scale desalting column or buffer exchange spin column.
-
Incubation & Stress : Incubate the samples under your intended reaction conditions (e.g., room temperature for 2 hours). You may also include a thermal stress step (e.g., 37°C for 30 minutes) to accelerate potential aggregation.
-
Analysis : Analyze each sample for aggregation using DLS or by centrifuging the tubes at high speed (e.g., >14,000 x g for 10 min) and looking for a visible pellet.[6]
-
Selection : Choose the buffer condition that shows the least amount of aggregation to proceed with your full-scale conjugation reaction.
Visualization of Intermolecular Cross-linking
The bifunctional nature of the N-(Boc-PEG1)-N-bis(PEG2-propargyl) linker is a primary cause of aggregation. The diagram below illustrates how this can occur.
Caption: Linker-induced intermolecular protein cross-linking.
References
- 1. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 2. N-Boc-N-bis(PEG2-propargyl), 2100306-86-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Synthesis and Characterization of N-(Boc-PEG1)-N-bis(PEG2-propargyl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)". This resource addresses common issues, particularly the characterization of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for "N-(Boc-PEG1)-N-bis(PEG2-propargyl)"?
A1: The synthesis typically involves a two-step process. First, a Boc-protected PEGylated amine (Boc-NH-PEG1-NH2) is reacted with a suitable propargylating agent, such as propargyl bromide or a related derivative, under basic conditions. The reaction aims to introduce two propargyl groups onto the terminal amine of the PEG linker.
Q2: What are the most common unexpected byproducts in this reaction?
A2: Common unexpected byproducts can arise from incomplete reactions, side reactions of the protecting group, or reactions involving the PEG backbone. These may include:
-
Mono-propargylated species: Where only one propargyl group is attached to the terminal nitrogen.
-
Over-alkylation products: Further reaction at other nucleophilic sites, though less common for this specific structure.
-
Boc-deprotected species: Loss of the Boc protecting group under certain reaction conditions, leading to a free amine.
-
Side products from propargyl group reactions: Homocoupling of propargyl groups (Glaser coupling) if a copper catalyst is used.[1]
-
PEG-related impurities: Fragmentation or modification of the PEG chain, although less likely under standard propargylation conditions.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following strategies:
-
Control of stoichiometry: Use a slight excess of the propargylating agent to favor the formation of the di-substituted product.
-
Choice of base: Use a non-nucleophilic base (e.g., DIEA) to avoid competition with the amine for the alkylating agent.
-
Reaction temperature: Maintain a controlled, and often low, temperature to prevent side reactions.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components, especially if using catalysts sensitive to air.
Q4: What are the recommended analytical techniques for characterizing the product and its byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Chromatography: Reversed-phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) can separate the desired product from starting materials and byproducts.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS are crucial for identifying the molecular weights of the main product and any impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the final product and identifying byproducts by analyzing characteristic chemical shifts of the Boc group, PEG backbone, and propargyl protons.[2][4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)".
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time, slightly increase the molar excess of the propargylating agent, or gently increase the reaction temperature while monitoring for byproduct formation. |
| Steric hindrance. | Consider using a less hindered base or a more reactive propargylating agent. | |
| Presence of a significant amount of mono-propargylated byproduct | Insufficient propargylating agent or short reaction time. | Increase the stoichiometry of the propargylating agent and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Detection of a byproduct with a lower molecular weight corresponding to the loss of the Boc group | Reaction conditions are too acidic, or the product was exposed to acid during workup or purification. | Ensure the reaction is run under basic or neutral conditions. Avoid acidic conditions during extraction and purification. The Boc group is known to be labile in acidic environments.[7][8] |
| Broad peaks or multiple closely eluting peaks in HPLC analysis | Polydispersity of the starting PEG material or presence of multiple PEG-related impurities. | Use high-purity, monodisperse PEG starting materials if possible. Employ high-resolution analytical techniques like UPLC-MS to better resolve and identify the different species. |
| Product appears to degrade during storage | Instability of the propargyl groups or slow deprotection of the Boc group. | Store the purified product under an inert atmosphere at a low temperature (e.g., -20°C) and protected from light. Ensure the final product is free of any residual acid or base from the purification process. |
Experimental Protocols
Key Experiment: Propargylation of Boc-NH-PEG1-NH2
-
Materials:
-
Boc-NH-PEG1-NH2
-
Propargyl bromide (or other suitable propargylating agent)
-
Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve Boc-NH-PEG1-NH2 in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base (e.g., 2.5 equivalents of DIEA).
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add the propargylating agent (e.g., 2.2 equivalents of propargyl bromide) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild buffer).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel or preparative HPLC.
-
Key Experiment: Characterization by 1H NMR
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Boc group: Look for a characteristic singlet at approximately 1.4 ppm.
-
PEG backbone: A complex multiplet or a series of peaks will be present, typically in the range of 3.5-3.8 ppm.
-
Propargyl group: Expect a triplet for the acetylenic proton around 2.4 ppm and a doublet for the methylene (B1212753) protons adjacent to the nitrogen.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Unlocking Advanced Bioconjugation: The Advantages of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in Click Chemistry
For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a chemical linker is a critical decision that can profoundly impact the success of their work. In the realm of click chemistry, a field revolutionizing the synthesis of complex bioconjugates, the selection of the right reagent is paramount. This guide provides a comprehensive comparison of N-(Boc-PEG1)-N-bis(PEG2-propargyl) with other click chemistry reagents, highlighting its unique advantages supported by established principles in bioconjugation.
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a heterobifunctional linker that offers a powerful combination of features: a Boc-protected amine for controlled, sequential reactions, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and two terminal propargyl groups for highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These attributes make it an exceptional tool for constructing complex molecular architectures, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
At a Glance: Comparative Overview of Key Click Chemistry Reagents
The selection of a click chemistry reagent is dictated by the specific requirements of the application, including the nature of the biomolecules being conjugated, the desired reaction conditions, and the intended biological environment. Here, we compare N-(Boc-PEG1)-N-bis(PEG2-propargyl) with other common classes of click chemistry reagents.
| Feature | N-(Boc-PEG1)-N-bis(PEG2-propargyl) | Standard Bifunctional PEG Linkers (e.g., Azide-PEG-NHS ester) | Copper-Free Click Chemistry Reagents (e.g., DBCO, BCN) | Non-PEGylated Linkers (e.g., Alkyl Chains) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuAAC or other conjugation chemistries (e.g., amidation) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Various, including CuAAC |
| Biocompatibility | Requires copper catalyst, which can have cellular toxicity. Ligands can be used to mitigate this.[1][2] | Dependent on the specific chemistry; CuAAC has similar biocompatibility concerns. | High biocompatibility due to the absence of a copper catalyst, suitable for in vivo applications.[3] | Dependent on the linker and reaction type. |
| Reaction Kinetics | Fast reaction rates, typically completing within minutes to a few hours.[1][2] | Variable depending on the reactive groups. | Generally slower than CuAAC.[1] | Variable. |
| Solubility | Excellent aqueous solubility due to the PEG spacer.[4] | Good aqueous solubility. | Can be less soluble than PEGylated counterparts. | Generally hydrophobic, which can lead to poor aqueous solubility.[5] |
| Functionality | Trifunctional (one protected amine, two alkynes), allowing for the creation of branched or multi-component structures. | Bifunctional. | Typically bifunctional. | Typically bifunctional. |
| Control over Synthesis | The Boc protecting group allows for sequential and controlled conjugation steps. | Can offer some control through orthogonal chemistries. | Less inherent control over sequential reactions in a single molecule. | Dependent on the specific linker design. |
Delving Deeper: The Distinct Advantages of N-(Boc-PEG1)-N-bis(PEG2-propargyl)
The unique trifunctional and PEGylated structure of N-(Boc-PEG1)-N-bis(PEG2-propargyl) offers several key advantages over other click chemistry reagents:
-
Enhanced Synthetic Versatility: The presence of a Boc-protected amine alongside two propargyl groups provides a strategic advantage in multi-step syntheses.[6] This allows for the initial attachment of one molecule to the deprotected amine, followed by the "clicking" of two other molecules to the propargyl groups. This is particularly beneficial in the construction of complex molecules like PROTACs, where a central linker connects a target-binding ligand and an E3 ligase ligand.[7]
-
Improved Physicochemical Properties: The integrated PEG linker significantly enhances the aqueous solubility of the resulting bioconjugate.[4] This is a critical factor in drug development, as poor solubility can hinder bioavailability and efficacy.[5] The flexibility of the PEG chain can also help to minimize steric hindrance between the conjugated molecules, allowing them to maintain their native conformations and biological activities.[8]
-
High Efficiency and Reliability of CuAAC: The terminal propargyl groups are specifically designed for the highly efficient and reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This "click" reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a robust method for bioconjugation.[6]
-
Facilitating Complex Architectures: The ability to attach two molecules to the propargyl groups opens up possibilities for creating branched or dendritic structures. This can be advantageous in applications where a higher payload of a particular molecule is desired, such as in drug delivery or imaging.
Experimental Protocols: A Guide to Application
The following protocols provide a general framework for the utilization of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in a typical bioconjugation workflow.
Protocol 1: Boc Deprotection
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the primary amine.
Materials:
-
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the deprotected amine.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule to the propargyl groups.
Materials:
-
Deprotected N-(Amine-PEG1)-N-bis(PEG2-propargyl) conjugated to a molecule of interest
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Dissolve the alkyne-containing molecule and the azide-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4 and, if used, the THPTA ligand in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution (with ligand).
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by methods such as preparative high-performance liquid chromatography (HPLC).
Visualizing the Workflow and Rationale
The following diagrams illustrate the key processes and advantages discussed.
Caption: Sequential conjugation workflow enabled by the Boc protecting group.
References
- 1. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symeres.com [symeres.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
Comparative Guide to the Activity of N-(Boc-PEG1)-N-bis(PEG2-propargyl) Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the utility and performance of the heterobifunctional linker, N-(Boc-PEG1)-N-bis(PEG2-propargyl) , in the context of developing active bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). While direct experimental data for this specific off-the-shelf linker is not available in peer-reviewed literature, this guide extrapolates its expected performance based on data from studies on molecules with similar structural features. We present a comparative analysis against alternative linker technologies and provide detailed experimental protocols for validating the activity of conjugates synthesized using this linker.
Introduction to N-(Boc-PEG1)-N-bis(PEG2-propargyl)
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a versatile, flexible linker belonging to the polyethylene (B3416737) glycol (PEG) class. Its key features are:
-
Heterobifunctionality: It possesses two different reactive functionalities. A Boc-protected amine that, upon deprotection, can be coupled to a molecule of interest (e.g., an E3 ligase ligand) via standard amide bond formation.
-
Dual Propargyl Groups: Two terminal alkyne (propargyl) groups that allow for efficient and specific conjugation to azide-containing molecules (e.g., a target protein binder) through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
-
PEG Spacer: The PEG backbone enhances the hydrophilicity and solubility of the resulting conjugate, which can improve cell permeability and pharmacokinetic properties.[3]
These characteristics make it a suitable candidate for synthesizing complex molecules like PROTACs, which require the precise linking of two distinct ligands.
Data Presentation: Comparative Performance of Linker Types in PROTACs
The efficacy of a PROTAC is highly dependent on the nature of its linker. The length, composition, and rigidity of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation.[4][5] The following tables summarize experimental data from published studies, comparing flexible PEG linkers, like the one , to other linker types.
Key Performance Metrics:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation achieved.[3]
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6]
| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| Alkyl Chain | 9 | ~50% | >10 |
| Alkyl Chain | 12 | ~75% | ~5 |
| Alkyl Chain (Optimal) | 16 | ~95% | ~1 |
| Alkyl Chain | 19 | ~70% | ~5 |
| Alkyl Chain | 21 | ~60% | >10 |
This data highlights that there is an optimal linker length for a given PROTAC system. Both shorter and longer linkers can be less effective.[6][7]
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [2][6]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation observed | - |
| Alkyl/Ether (Optimal) | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
This study demonstrates that a minimum linker length may be required to initiate degradation and that exceeding the optimal length can decrease potency.[2]
Table 3: Comparison of Flexible vs. Rigid Linkers for BET Degrader QCA570 [6]
| PROTAC | Linker Type | Cell Line | IC50 (pM) |
| Parent PROTAC | Flexible (Alkyl) | MOLM13 | - |
| QCA570 | Rigid (Ethynyl) | MOLM13 | 3-fold more potent than parent |
| Parent PROTAC | Flexible (Alkyl) | MV4;11 | - |
| QCA570 | Rigid (Ethynyl) | MV4;11 | 6-fold more potent than parent |
This data suggests that in some systems, a more rigid linker can lead to more potent activity, possibly by pre-organizing the PROTAC into a more favorable conformation for ternary complex formation.
Experimental Protocols
To validate the activity of a conjugate created using N-(Boc-PEG1)-N-bis(PEG2-propargyl), a two-stage process is required: chemical synthesis and biological evaluation.
Protocol 1: Synthesis of a PROTAC using N-(Boc-PEG1)-N-bis(PEG2-propargyl)
This protocol describes a general workflow for synthesizing a PROTAC.
Part A: Boc Deprotection [8][9]
-
Dissolve N-(Boc-PEG1)-N-bis(PEG2-propargyl) in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting deprotected amine (as a TFA salt) can be used directly.
Part B: Amide Coupling to E3 Ligase Ligand
-
Dissolve the deprotected linker from Part A and the E3 ligase ligand (containing a carboxylic acid) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, purify the product (Linker-E3 Ligase Ligand) by reverse-phase HPLC.
Part C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [10][11]
-
Dissolve the purified product from Part B and the azide-functionalized target protein ligand in a 1:1 mixture of t-BuOH/H₂O or DMF.
-
Prepare a catalyst premix by combining CuSO₄ and a ligand like THPTA in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.
Protocol 2: Western Blot for Quantifying PROTAC-Induced Protein Degradation[8][12]
This assay determines the DC50 and Dmax of the synthesized PROTAC.
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., HEK293T, or a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells[13][14]
This assay provides evidence that the PROTAC is mediating the interaction between the target protein and the E3 ligase.
-
Cell Preparation: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.[10][12]
Caption: Experimental workflow for the validation of PROTAC conjugate activity.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
assessing the stability of PROTACs synthesized with "N-(Boc-PEG1)-N-bis(PEG2-propargyl)"
For Researchers, Scientists, and Drug Development Professionals
The stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and druggability. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the overall stability, solubility, and cell permeability of the PROTAC molecule. This guide provides a comparative assessment of the stability of PROTACs, with a focus on those synthesized using branched PEG linkers like "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" against other common linker classes.
The Role of the Linker in PROTAC Stability
The linker is not merely a spacer but an active contributor to the PROTAC's properties. Its length, rigidity, and chemical composition can significantly influence:
-
Metabolic Stability: The linker is often a primary site for metabolic enzymes, such as cytochrome P450s, which can lead to rapid clearance in vivo.[1]
-
Chemical Stability: Certain chemical motifs within the linker can be susceptible to hydrolysis under physiological conditions.[2]
-
Conformational Stability: The linker influences the adoption of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
Comparison of Linker Classes for PROTAC Stability
While specific quantitative stability data for PROTACs synthesized with "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" is not extensively available in the public domain, we can infer its likely properties based on its structure as a flexible, branched polyethylene (B3416737) glycol (PEG) linker and compare it to other well-characterized linker types.
| Linker Type | Representative Structure/Class | Advantages | Disadvantages | Key Stability Considerations |
| Branched PEG Linker | N-(Boc-PEG1)-N-bis(PEG2-propargyl) | Potentially improved water solubility and conformational flexibility. The propargyl groups allow for efficient "click chemistry" conjugation.[4][5] | The ether linkages in the PEG chains can be susceptible to oxidative metabolism. The high flexibility might not always favor a stable ternary complex.[1] | Susceptible to O-dealkylation. Flexibility can expose metabolic sites. |
| Linear PEG Linker | Straight-chain PEG | Good water solubility and well-understood properties. Length can be systematically varied to optimize ternary complex formation.[6] | Can be prone to metabolic degradation. May lead to high molecular weight and poor cell permeability.[1] | Length-dependent metabolic stability; longer chains can be more labile. |
| Alkyl Linker | Straight-chain alkane | Synthetically simple and can provide good conformational flexibility.[1] | Generally hydrophobic, which can lead to poor solubility and aggregation.[1] | Can be more metabolically stable than PEG linkers of similar length. |
| Rigid Linker | Piperazine, Piperidine, Triazole, or Phenyl rings | Introduces conformational constraints that can pre-organize the PROTAC for optimal ternary complex formation.[3] Can enhance metabolic stability by shielding susceptible sites.[1] | May lead to lower solubility. Requires more complex synthesis. | Generally more metabolically stable than flexible linkers. The rigid structure can prevent interaction with metabolic enzymes. |
Experimental Data: Impact of Linker on PROTAC Performance
The following table summarizes representative data from the literature, illustrating how linker composition can impact the degradation efficiency of PROTACs. It is important to note that the optimal linker is target- and E3 ligase-dependent.
| PROTAC Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | Alkyl Chain | 1.8 | >95 | [7] |
| BRD4 | CRBN | PEG Linker | 8.3 | >90 | [7] |
| BRD4 | VHL | Short PEG Linker (0 units) | < 0.5 µM | Not specified | [8] |
| BRD4 | VHL | Intermediate PEG Linker (1-2 units) | > 5 µM | Not specified | [8] |
| BRD4 | VHL | Longer PEG Linker (4-5 units) | < 0.5 µM | Not specified | [8] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
This data highlights that while PEG linkers can be effective, their length needs to be carefully optimized. In some cases, alkyl linkers have demonstrated higher potency.[7][8]
Experimental Protocols for Assessing PROTAC Stability
Accurate assessment of PROTAC stability is crucial for selecting promising candidates for further development. Below are detailed methodologies for key stability assays.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known metabolic instability, e.g., Verapamil)
-
Negative control (compound with known metabolic stability, e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½) and intrinsic clearance (CLint).
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC compound
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.
-
Incubation: Add the test PROTAC to pre-warmed plasma in a 96-well plate and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Quenching: Quench the reaction by adding cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining PROTAC.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute time point.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Conclusion
The selection of an appropriate linker is a critical step in the design of stable and effective PROTACs. While flexible PEG-based linkers like "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" offer advantages in terms of solubility and synthetic accessibility via click chemistry, their potential for metabolic instability needs to be carefully evaluated. Comparative analysis with other linker classes, such as alkyl and rigid linkers, is essential to identify the optimal balance of properties for a given target and E3 ligase. The experimental protocols provided in this guide offer a framework for the systematic assessment of PROTAC stability, enabling the rational design of next-generation protein degraders with improved therapeutic potential.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Boc-PEG1)-N-bis(PEG2-propargyl) - Immunomart [immunomart.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis of Linker Length
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][3]
This guide provides a comparative analysis of the degradation efficiency of PROTACs with different length PEG linkers, supported by quantitative experimental data. It also offers detailed experimental protocols for assessing degradation efficiency and visual diagrams to elucidate the underlying mechanisms and workflows. This information is intended to assist researchers, scientists, and drug development professionals in the rational design and optimization of PROTACs.
The Critical Role of the PEG Linker
The PEG linker in a PROTAC is an active contributor to the molecule's overall efficacy.[4] An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[3][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, an excessively long linker may result in inefficient ubiquitination due to a higher entropic penalty upon binding and may not effectively bring the two proteins into close enough proximity.[5][6] Therefore, the optimal linker length must be determined empirically for each new PROTAC system.[6]
Quantitative Comparison of Degradation Efficiency
The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[6][7] The following tables summarize a collection of experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [1]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[1]
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1][8]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[1][8]
Table 3: Impact of Linker Length on Degradation of BRD4 (VHL-based PROTACs) [8]
| PROTAC Linker (PEG units) | DC50 (nM) in H661 cells |
| 0 | < 500 |
| 1-2 | > 5000 |
| 4-5 | < 500 |
Interestingly, for CRBN-recruiting BRD4 PROTACs, intermediate length linkers (1-2 PEG units) showed reduced potency compared to shorter and longer linkers.[8] In contrast, for VHL-based PROTACs targeting BRD4, potency generally decreased as the linker length increased.[8] This highlights that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[9]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.[10]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.[10]
-
Boil the samples at 95-100°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4][7]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[7]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software.[7]
-
Normalize the target protein levels to the loading control.[7]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technology used to study biomolecular interactions in real-time, providing valuable information on the kinetics and affinity of both binary and ternary complexes.[9][11]
Protocol:
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[12]
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (ka, kd) and affinity (KD) of the binary interaction (PROTAC-E3 ligase).[9]
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for ternary complex formation.[12]
-
The cooperativity factor (α), which indicates the extent to which the binding of the first protein influences the binding of the second, can be calculated by comparing the binary and ternary binding affinities.[12]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[5][13]
Protocol:
-
Sample Preparation:
-
Binary Titrations:
-
Perform separate titrations to determine the binding affinity of the PROTAC to the target protein and to the E3 ligase.[13]
-
-
Ternary Titration:
-
To assess ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.[13]
-
Alternatively, titrate the target protein into a solution of the PROTAC and E3 ligase.
-
-
Data Analysis:
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Analysis of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" from Various Suppliers for Drug Development Professionals
For researchers, scientists, and drug development professionals, the purity and characterization of reagents are paramount to ensure the reproducibility and success of their experiments. This guide provides a comparative analysis of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)," a heterobifunctional PEG linker crucial for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics through click chemistry. The performance and purity of this linker from different suppliers can significantly impact downstream applications. This document outlines the key analytical techniques for characterization and presents a comparative summary of typical data one might expect from different suppliers.
Characterization and Purity Analysis: A Multi-technique Approach
The comprehensive characterization of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" relies on a combination of analytical methods to confirm its structure and assess its purity. The most critical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Mass Spectrometry (MS) for molecular weight verification.
Table 1: Comparative Purity Data from Different Suppliers
| Supplier | Stated Purity | Analytical Method for Purity | Lot-to-Lot Consistency |
| Supplier A | >98% | HPLC-ELSD | High |
| Supplier B | >95% | HPLC-CAD | Moderate |
| Supplier C | >95% | NMR | Moderate to High |
Note: This data is representative and compiled for illustrative purposes based on typical findings for similar reagents.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the linker's quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" and identifying any organic impurities.[1][2]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Acquire the proton NMR spectrum to verify the presence of characteristic peaks for the Boc protecting group, the PEG chains, and the terminal propargyl groups. The integration of these peaks should be consistent with the molecule's structure.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule, further validating the structure.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Due to the lack of a strong UV chromophore in the PEG structure, specialized detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are necessary for accurate purity assessment by HPLC.[3][4][5][6] Reversed-Phase HPLC (RP-HPLC) is a common method for separating the target compound from its impurities.[3][7]
-
Instrumentation: An HPLC system equipped with a C18 column and an ELSD or CAD detector.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used.
-
Sample Preparation: Prepare a sample solution at a concentration of 1 mg/mL in the initial mobile phase composition.
-
Data Analysis: The purity is determined by the relative area of the main peak corresponding to "N-(Boc-PEG1)-N-bis(PEG2-propargyl)".
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of the compound and to identify any impurities with different mass-to-charge ratios.[1] Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules.[8]
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).
-
Sample Preparation: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system at a low concentration.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of the protonated or sodiated molecule ([M+H]⁺ or [M+Na]⁺).
Visualizing the Workflow and Supplier Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity analysis and a logical framework for comparing suppliers.
Caption: Experimental workflow for the characterization and purity analysis of the PEG linker.
Caption: Logical framework for comparing and selecting a supplier for the PEG linker.
Conclusion
The selection of a high-purity "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" linker is a critical step in the development of ADCs and other bioconjugates. While most suppliers provide a certificate of analysis, the level of detail and the stringency of their quality control can vary. Researchers should ideally request and compare detailed analytical data, including NMR spectra and HPLC chromatograms from different lots, to ensure the consistency and reliability of the product. For critical applications in drug development, opting for a supplier that provides comprehensive characterization data and demonstrates high lot-to-lot consistency is advisable, even if it comes at a higher cost. This due diligence will ultimately contribute to more robust and reproducible scientific outcomes.
References
- 1. How are PEG derivatives purified? - Blog [shochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. agilent.com [agilent.com]
- 8. enovatia.com [enovatia.com]
Literature Review of PROTACs Utilizing "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" Linker: A Guide for Researchers
A comprehensive search of scientific literature and chemical databases reveals that while "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" is commercially available as a proteolysis-targeting chimera (PROTAC) linker, there are currently no published research articles detailing its specific application in the synthesis and biological evaluation of PROTACs. This guide will, therefore, provide a foundational understanding of the linker's chemical properties, its intended application in PROTAC design, and general experimental methodologies relevant to the evaluation of novel PROTACs.
Understanding the "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" Linker
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)" is a heterobifunctional linker designed for the modular assembly of PROTACs. Its key structural features inform its utility:
-
Polyethylene Glycol (PEG) Spacers: The PEG1 and PEG2 units contribute to the overall length and flexibility of the linker. PEGylation is a common strategy in PROTAC design to enhance solubility and cell permeability of the final molecule.[1][2] The length of the PEG chain is a critical parameter that often requires optimization to achieve potent degradation of the target protein.[3]
-
Branched Architecture: This linker possesses a branched, trifunctional core. One arm terminates in a Boc-protected amine, while the other two arms feature terminal propargyl (alkyne) groups. This architecture allows for the attachment of multiple moieties.
-
Reactive Handles for "Click Chemistry": The two terminal alkyne groups are designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click chemistry" reaction.[3][4][] This enables the covalent attachment of molecules bearing azide (B81097) functional groups, such as E3 ligase ligands or targeting warheads.
-
Protected Amine: The Boc (tert-butyloxycarbonyl) protecting group on the primary amine allows for selective deprotection under acidic conditions. The revealed amine can then be coupled to a desired molecule, for instance, a carboxylic acid-functionalized ligand for the target protein, through standard amide bond formation.
Proposed Application in PROTAC Synthesis
The structure of "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" lends itself to a convergent synthetic strategy for novel PROTACs. A generalized workflow would involve:
-
Ligand Functionalization: The ligand for the target protein of interest (POI) and the ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL) would be chemically modified to incorporate the necessary reactive handles (e.g., a carboxylic acid or an azide).
-
Stepwise Conjugation:
-
The Boc-protected amine on the linker could be deprotected and coupled to the POI ligand.
-
Subsequently, the two terminal alkyne groups could be reacted with an azide-functionalized E3 ligase ligand via CuAAC.
-
This approach allows for the rapid generation of a library of PROTACs with variations in the POI ligand, the E3 ligase ligand, or both, while keeping the linker constant.
Experimental Protocols for PROTAC Evaluation
While no specific data exists for PROTACs using this particular linker, the following are standard experimental protocols used to characterize and compare novel PROTACs:
Table 1: Key In Vitro Assays for PROTAC Characterization
| Assay | Purpose | Key Parameters Measured |
| Target Binding Assays | To confirm that the PROTAC retains affinity for the target protein and the E3 ligase. | Kd, IC50, or Ki |
| Ternary Complex Formation | To verify that the PROTAC can simultaneously bind the target protein and the E3 ligase to form a stable complex. | Cooperative binding affinity (α) |
| In-cell Ubiquitination | To demonstrate that the PROTAC induces ubiquitination of the target protein. | Increase in poly-ubiquitinated target protein levels |
| Western Blotting | To quantify the degradation of the target protein in cells treated with the PROTAC. | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |
| Cell Viability Assays | To assess the cytotoxic effect of the PROTAC on cancer cell lines or other relevant cell types. | GI50 or IC50 |
| Selectivity Profiling | To determine if the PROTAC degrades other proteins besides the intended target. | Proteomics-based approaches (e.g., mass spectrometry) |
Visualizing PROTAC Mechanism and Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Standard workflow for the evaluation of a novel PROTAC.
Conclusion and Future Directions
"N-(Boc-PEG1)-N-bis(PEG2-propargyl)" represents a versatile chemical tool for the construction of novel PROTACs, particularly for researchers interested in exploring branched linker architectures and utilizing click chemistry for rapid library synthesis. The lack of published data using this specific linker highlights an opportunity for researchers to be the first to characterize its impact on PROTAC performance. Future studies could systematically compare the efficacy of PROTACs built with this linker against those with linear PEG or alkyl linkers of similar lengths. Such research would provide valuable insights into how branched linkers influence the formation and stability of the ternary complex, ultimately impacting the efficiency and selectivity of target protein degradation. Researchers and drug development professionals are encouraged to consider this linker in their PROTAC design strategies and contribute to the growing body of knowledge in the field of targeted protein degradation.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(Boc-PEG1)-N-bis(PEG2-propargyl): A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents like N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this bifunctional linker, ensuring compliance with safety regulations and fostering a secure research environment.
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a valuable tool in bioconjugation and proteomics, featuring a Boc-protected amine and two terminal propargyl groups. The presence of these reactive propargyl groups necessitates that the compound be treated as a hazardous chemical waste. Adherence to proper disposal protocols is essential to mitigate risks and prevent environmental contamination.
Key Physicochemical and Safety Data
To facilitate safe handling and disposal, the following table summarizes essential information typically found in a Safety Data Sheet (SDS).
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl-amino-PEG1)-N-bis(PEG2-propargyl) |
| CAS Number | 2100306-86-1 |
| Molecular Formula | C19H31NO6 |
| Molecular Weight | 369.5 g/mol |
| Appearance | Varies; may be a solid or viscous liquid |
| Primary Hazards | Due to the propargyl groups, it should be considered a reactive and potentially flammable substance. May cause skin and eye irritation upon direct contact. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage at -20°C.[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
Step-by-Step Disposal Protocol
The primary method for the disposal of N-(Boc-PEG1)-N-bis(PEG2-propargyl) is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification: This compound is classified as hazardous waste due to its reactivity.
-
Containerization:
-
Place all waste N-(Boc-PEG1)-N-bis(PEG2-propargyl), whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.
-
Use separate containers for solid and liquid waste. The container must be compatible with the chemical and any solvents used.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "N-(Boc-PEG1)-N-bis(PEG2-propargyl)".
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Attach the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department and OSHA guidelines.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure the waste is segregated from incompatible materials, particularly strong acids, which could potentially deprotect the Boc group, and oxidizing agents that could react with the propargyl groups.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow all institutional and regulatory procedures for the handover of chemical waste. In the United States, disposal must comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of N-(Boc-PEG1)-N-bis(PEG2-propargyl).
References
Essential Safety and Operational Guide for Handling N-(Boc-PEG1)-N-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-(Boc-PEG1)-N-bis(PEG2-propargyl), ensuring laboratory safety and procedural integrity.
This document provides crucial safety and logistical information for the proper handling of N-(Boc-PEG1)-N-bis(PEG2-propargyl) (CAS Number: 2100306-63-4). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. The recommendations provided are based on general best practices for handling similar chemical structures, including PEGylated and propargyl-containing compounds. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier for this product before commencing any work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling N-(Boc-PEG1)-N-bis(PEG2-propargyl). The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended PPE |
| Receiving and Storage | - Nitrile gloves- Laboratory coat- Safety glasses |
| Weighing and Aliquoting (in a chemical fume hood) | - Nitrile gloves (double-gloving recommended)- Laboratory coat (buttoned)- Chemical splash goggles- Face shield (if there is a splash hazard) |
| Dissolving and Reactions (in a chemical fume hood) | - Nitrile gloves (double-gloving recommended)- Laboratory coat (buttoned)- Chemical splash goggles- Face shield (if there is a splash or exothermic reaction risk) |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Disposable gown- Chemical splash goggles- Face shield- Appropriate respiratory protection (if spill generates dust or aerosols) |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
Experimental Protocols: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated area, preferably within a chemical fume hood, and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, proceed to the designated storage area.
2. Storage:
-
Store N-(Boc-PEG1)-N-bis(PEG2-propargyl) in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
3. Handling and Use (to be performed in a chemical fume hood):
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing: To minimize the creation of dust, handle the solid material carefully. Use a dedicated, clean weighing vessel.
-
Dissolving: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood to control potential exposure to fumes or aerosols.
4. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[4] Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: For large spills, evacuate the immediate area and alert others. Contact your institution's EHS office for guidance and assistance.
5. Disposal Plan:
-
Waste Segregation: All solid waste contaminated with N-(Boc-PEG1)-N-bis(PEG2-propargyl), such as weighing paper, contaminated gloves, and absorbent materials, should be placed in a clearly labeled hazardous waste container.[4] Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Disposal Procedure: Dispose of all waste containing this compound through your institution's hazardous waste management program.[4] Do not dispose of this chemical down the drain or in regular trash.[4] The propargyl group may introduce additional hazards, necessitating proper chemical waste disposal.[4]
Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of N-(Boc-PEG1)-N-bis(PEG2-propargyl) from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
